molecular formula C19H20O5 B12379192 12-epi-Teucvidin

12-epi-Teucvidin

Cat. No.: B12379192
M. Wt: 328.4 g/mol
InChI Key: XJRMFKRYVTYFPN-SGMPLLJNSA-N
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Description

(1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione is a natural product found in Teucrium kotschyanum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione

InChI

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15-,19-/m1/s1

InChI Key

XJRMFKRYVTYFPN-SGMPLLJNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@@H](OC4=O)C5=COC=C5)C(=O)O2

Canonical SMILES

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

The Natural Source of 12-epi-Teucvidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, isolation, and biosynthetic origins of 12-epi-Teucvidin, a neoclerodane diterpenoid of interest for its potential biological activities.

Natural Source

The primary natural source of this compound is the plant species Teucrium bicolor , a member of the Lamiaceae family.[1] This compound, also referred to as 12-epi-teucvin in some literature, has been successfully isolated from the aerial parts of this plant.[1] While the broader Teucrium genus is a rich source of various neoclerodane diterpenoids, Teucrium bicolor is the specifically identified origin of the this compound isomer.[1] Another species, Teucrium fourrifarium, has also been mentioned as a source of this compound.

Quantitative Data

Detailed quantitative yield data for the isolation of this compound from Teucrium bicolor is not extensively reported in readily available scientific literature. The yield of secondary metabolites from plants can be highly variable, depending on factors such as the geographical location of the plant, time of harvest, and the specific extraction and purification methods employed.

For context, general extraction yields from Teucrium species using different solvents have been reported. For example, exhaustive extraction of Teucrium polium has yielded the following:

Solvent SystemYield (%)
Aqueous4.96 - 6.4
Organic (Ethanol/Hexane)1.16 - 2.6

Note: This data is for the total extract of a different Teucrium species and not the specific yield of this compound.

Experimental Protocols: Isolation of Neoclerodane Diterpenoids from Teucrium Species

While a specific, detailed protocol for the isolation of this compound from Teucrium bicolor is not fully available, a general methodology can be constructed based on standard practices for isolating neoclerodane diterpenoids from the Teucrium genus. The following is a representative workflow:

Plant Material and Extraction
  • Collection and Preparation : The aerial parts of Teucrium bicolor are collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning
  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • The neoclerodane diterpenoids, including this compound, are typically found in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Silica Gel Column Chromatography : The active fractions (chloroform and ethyl acetate) are subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Thin Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing compounds with similar Rf values to known neoclerodane standards.

  • High-Performance Liquid Chromatography (HPLC) : Further purification of the fractions containing the target compound is achieved using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Biosynthetic Pathway and Signaling Mechanisms

Generalized Biosynthesis of Neoclerodane Diterpenes in Teucrium

The biosynthesis of neoclerodane diterpenoids in Teucrium species is a complex enzymatic process.[2] It begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The key steps to the neoclerodane skeleton are as follows:

  • Cyclization : A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically (-)-kolavenyl diphosphate.[2]

  • Further Cyclization and Rearrangement : A class I diTPS then facilitates the ionization of the diphosphate group and subsequent cyclizations and rearrangements to form the characteristic decalin ring system of the clerodane skeleton.

  • Oxidative Modifications : A series of cytochrome P450 monooxygenases (CYPs) and other enzymes catalyze various oxidative modifications, such as hydroxylations, epoxidations, and the formation of furan and lactone rings, which lead to the vast diversity of neoclerodane structures, including this compound.

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) KDP (-)-Kolavenyl Diphosphate GGPP->KDP diTPS (Class II) Clerodane Clerodane Skeleton KDP->Clerodane diTPS (Class I) Neo_Clerodane Neoclerodane Skeleton Clerodane->Neo_Clerodane Rearrangements epi_Teucvidin This compound Neo_Clerodane->epi_Teucvidin Cytochrome P450s & other enzymes (Oxidative Modifications)

Generalized Biosynthetic Pathway of Neoclerodane Diterpenes.
Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, research on other neoclerodane diterpenes offers some potential avenues for investigation. For instance, the well-known neoclerodane salvinorin A from Salvia divinorum is a potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor.[3] This interaction is notable as salvinorin A is a non-nitrogenous opioid agonist.[3] Other neoclerodane diterpenes have been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant effects, suggesting they may interact with various cellular targets and signaling cascades.[4][5] The anti-inflammatory properties of some clerodanes may involve the inhibition of key inflammatory mediators like iNOS and COX-2.[4]

Further research is required to determine the precise mechanism of action and the specific signaling pathways through which this compound exerts its biological effects.

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried, powdered Teucrium bicolor methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract partitioning Solvent Partitioning (Hexane, CHCl₃, EtOAc) crude_extract->partitioning fractions Chloroform & Ethyl Acetate Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

General Experimental Workflow for Isolation.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Teucvidin is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Teucrium genus, notably Teucrium quadrifarium. As a member of the clerodane family, it possesses a characteristic bicyclic decalin core and a furan-containing side chain. The designation "12-epi" signifies a specific stereochemical inversion at the C-12 position relative to its parent compound, Teucvidin. This structural nuance is critical in defining its three-dimensional architecture and, consequently, its biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of structural elucidation for this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure

The fundamental structure of this compound is based on the neo-clerodane skeleton, a 20-carbon framework. Key structural features include:

  • Decalin Core: A fused bicyclic system comprising two six-membered rings. In neo-clerodanes, the decalin ring junction is typically in a trans configuration.

  • Furanolactone Moiety: A side chain at the C-9 position of the decalin core, which consists of a furan ring and a lactone ring.

  • Epoxide and Hydroxyl Groups: The decalin core is often functionalized with epoxide and hydroxyl groups, which contribute to the molecule's polarity and reactivity.

  • Methyl Groups: Characteristic methyl groups are present at C-5, C-9, and C-8 (as part of the decalin system) and on the side chain.

The precise connectivity and functionalization of this compound are determined through extensive spectroscopic analysis.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The defining stereochemical feature is the configuration at the C-12 carbon in the furanolactone side chain.

  • Relative Stereochemistry: The spatial arrangement of substituents relative to each other is crucial. In neo-clerodane diterpenoids, the substituents at C-8 and C-9 are typically in a cis relationship.

  • Absolute Stereochemistry: The absolute configuration of the chiral centers determines the overall three-dimensional shape of the molecule. This is often established by X-ray crystallography or by comparison of circular dichroism (CD) spectra with known compounds.

The epimerization at C-12 in this compound significantly alters the local conformation of the side chain, which can have a profound impact on its interaction with biological targets.

Data Presentation: Spectroscopic Data

Structural Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Furan Ring Protons6.4 - 7.6108 - 145
Lactone Methine (H-12)~5.5~70
Decalin Ring Protons1.0 - 3.020 - 60
Methyl Protons0.8 - 1.515 - 30
Epoxide Protons~3.0~50-60
Hydroxyl-bearing Carbons-60 - 80

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of established phytochemical and analytical techniques.

Isolation and Purification

A general protocol for the isolation of neo-clerodane diterpenoids from Teucrium species is as follows:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent of medium polarity, such as acetone or methanol, at room temperature or under reflux.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified by column chromatography over silica gel, using a gradient elution system of solvents like n-hexane and ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds in high purity is often achieved using preparative HPLC with a suitable solvent system.

Structure Elucidation

The determination of the chemical structure and stereochemistry of the isolated compounds relies on a combination of spectroscopic methods:

G cluster_0 Spectroscopic Analysis cluster_1 Structural Information A 1D NMR (¹H, ¹³C) E Connectivity A->E B 2D NMR (COSY, HSQC, HMBC, NOESY) B->E F Relative Stereochemistry B->F C Mass Spectrometry (MS) C->E D X-ray Crystallography G Absolute Stereochemistry D->G

Caption: Spectroscopic techniques for structure elucidation.

  • 1D NMR Spectroscopy (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to establish the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, this technique provides unambiguous determination of the absolute stereochemistry of the molecule.

Biological Context and Potential Signaling Pathways

Neo-clerodane diterpenoids, including those from Teucrium species, are well-documented for their antifeedant activity against a variety of insect pests.[1][2][3][4][5][6][7][8][9] This biological activity is believed to be mediated through the insect's gustatory system.

Antifeedant_Mechanism A This compound B Insect Gustatory Receptor Neurons (GRNs) A->B Binding C Activation of 'Deterrent' GRNs B->C D Inhibition of 'Phagostimulant' GRNs B->D E Altered Neural Signaling to Brain C->E D->E F Feeding Deterrence/Cessation E->F Behavioral Response

Caption: Putative signaling pathway for antifeedant activity.

The proposed mechanism involves the interaction of this compound with specific gustatory receptor neurons (GRNs) on the insect's mouthparts. This interaction can lead to two primary effects:

  • Activation of Deterrent Pathways: The compound may bind to and activate GRNs that signal the presence of a noxious or unpalatable substance, leading to a direct aversive response.

  • Inhibition of Phagostimulant Pathways: Alternatively, or in conjunction, the compound might block the activity of GRNs that normally respond to feeding stimulants like sugars, thereby reducing the insect's motivation to feed.

Both mechanisms result in altered neural signals being sent to the insect's brain, culminating in the cessation of feeding. The specific receptors and downstream signaling cascades involved are areas of active research.

Conclusion

This compound represents a structurally intricate natural product with significant biological activity. Its complete characterization relies on a synergistic application of advanced isolation and spectroscopic techniques. A thorough understanding of its chemical structure and, in particular, its stereochemistry is paramount for elucidating its mechanism of action and for any future endeavors in its synthesis or the development of analogues with potential applications in agriculture or medicine. Further research is warranted to isolate sufficient quantities of this compound for detailed biological and crystallographic studies to fully unravel its structure-activity relationships.

References

An In-Depth Technical Guide to 12-epi-Teucvidin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Teucvidin is a naturally occurring neoclerodane diterpenoid isolated from plants of the Teucrium genus. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside a review of its potential biological activities, with a focus on its anti-inflammatory and analgesic effects. Detailed experimental methodologies for the isolation, characterization, and biological evaluation of similar diterpenoids are presented to facilitate further research. Additionally, this guide illustrates the potential signaling pathways that may be modulated by this class of compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimated values for others based on the characteristics of related neoclerodane diterpenoids.

PropertyValueSource/Basis
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO.General solubility of diterpenoids.
Appearance Likely a crystalline solid.Typical for isolated diterpenoids.

Spectroscopic Data

Spectroscopic TechniqueExpected Data and Interpretation
¹H NMR Signals corresponding to methyl groups, methylene protons, methine protons, and protons of the furan ring. Chemical shifts and coupling constants would be crucial for determining the relative stereochemistry.
¹³C NMR Resonances for carbonyl carbons (lactone), olefinic carbons, carbons of the furan ring, and aliphatic carbons, providing the carbon skeleton.
Infrared (IR) Absorption bands indicating the presence of hydroxyl groups, carbonyl groups (from the lactone ring), and C-O stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the neoclerodane skeleton, which would aid in confirming the structure.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the study of this compound and related compounds.

Isolation and Purification of Neoclerodane Diterpenoids from Teucrium Species

The isolation of this compound and similar compounds typically involves solvent extraction and chromatographic separation.

Methodology:

  • Extraction: Air-dried and powdered aerial parts of the Teucrium plant are subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

  • Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents like ethyl acetate to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Figure 1: General workflow for the isolation of this compound.

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the potential of a compound to inhibit acute inflammation.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: Animals are divided into groups and administered with either the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or different doses of the test compound (this compound) intraperitoneally or orally.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a subs-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In-Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.

Methodology:

  • Animal Model: Mice are commonly used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Compound Administration: Animals are treated with the vehicle, a standard analgesic (e.g., morphine), or the test compound.

  • Measurement of Latency: At specific time points after administration, each mouse is placed on the hot plate, and the time taken for the animal to show signs of discomfort (e.g., licking its paws or jumping) is recorded as the reaction time or latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Potential Signaling Pathways

The anti-inflammatory effects of many diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound have not been elucidated, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are likely targets.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators G Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression This compound This compound This compound->MAPKK Inhibition

The Putative Biosynthesis of 12-epi-Teucvidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of 12-epi-Teucvidin, a neo-clerodane diterpenoid found in plants of the Teucrium genus. While the complete enzymatic cascade for this compound has not been fully elucidated in a single plant species, this document consolidates current knowledge on the biosynthesis of related neo-clerodane diterpenoids to present a putative pathway. This guide provides a framework for future research aimed at identifying and characterizing the specific enzymes involved in the formation of this pharmacologically relevant molecule.

Introduction to this compound and its Significance

This compound is a member of the neo-clerodane diterpenoid family, a large group of natural products characterized by a decalin core and a side chain that often includes a furan ring. These compounds are predominantly found in the Lamiaceae family, particularly in the genus Teucrium. Neo-clerodane diterpenoids have garnered significant interest from the scientific community due to their diverse and potent biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and antitumor properties. The complex structure of this compound, with its multiple stereocenters and functional groups, makes its chemical synthesis challenging, thus highlighting the importance of understanding its natural biosynthetic route for potential biotechnological production.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway for neo-clerodane diterpenoids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:

  • Formation of the Clerodane Skeleton: This stage involves the initial cyclization of the linear GGPP precursor into the characteristic bicyclic clerodane core.

  • Oxidative Modifications: A series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the clerodane skeleton.

  • Formation of the Furan and Lactone Moieties: The final steps likely involve further oxidations and rearrangements to form the furan ring and the γ-lactone ring system characteristic of this compound.

The following diagram illustrates the proposed enzymatic steps from GGPP to this compound.

12-epi-Teucvidin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) KDP (-)-Kolavenyl Diphosphate GGPP->KDP Clerodane Synthase (diTPS-c) Kolavenol (-)-Kolavenol KDP->Kolavenol Kolavenol Synthase (diTPS-e) Oxidized_Intermediate_1 Oxidized Intermediate 1 (Hydroxylated Kolavenol) Kolavenol->Oxidized_Intermediate_1 Cytochrome P450s (CYPs) Isoteuflin Isoteuflin (Putative Intermediate) Oxidized_Intermediate_1->Isoteuflin CYPs & Other Enzymes (Multiple Steps) Pre_Teucvidin Pre-12-epi-Teucvidin Intermediate Isoteuflin->Pre_Teucvidin CYP-mediated oxidation epi_Teucvidin This compound Pre_Teucvidin->epi_Teucvidin Lactone Formation

A putative biosynthetic pathway for this compound.

Key Enzymatic Steps and Putative Intermediates

The biosynthesis of this compound is hypothesized to proceed through the following key steps:

  • GGPP to (-)-Kolavenyl Diphosphate: The pathway is initiated by a class II diterpene synthase (diTPS), specifically a clerodane synthase, which catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (-)-kolavenyl diphosphate. Recent genomic studies of Teucrium chamaedrys have identified and functionally characterized several kolavenyl diphosphate synthases, supporting this initial step.[1][2]

  • (-)-Kolavenyl Diphosphate to (-)-Kolavenol: A class I diTPS, likely a kaurene synthase-like (KSL) enzyme, then catalyzes the removal of the diphosphate group and subsequent reaction with water to yield (-)-kolavenol.[3] This two-enzyme system, a class II diTPS followed by a class I diTPS, is a common strategy in the biosynthesis of various diterpenoids.[1]

  • Oxidative Tailoring by Cytochrome P450s: Following the formation of the basic clerodane skeleton, a series of cytochrome P450 monooxygenases (CYPs) are proposed to introduce oxygen functionalities at various positions on the molecule. These hydroxylations are crucial for the subsequent formation of the furan and lactone rings. The presence of large biosynthetic gene clusters containing both diTPS and CYP genes in Teucrium suggests a coordinated regulation of these steps.[1][2]

  • Formation of Isoteuflin: Based on phytochemical studies, isoteuflin has been postulated as a biosynthetic precursor to teucvidin. It is highly probable that this compound shares this or a closely related intermediate. The formation of isoteuflin from an oxidized kolavenol derivative would involve the formation of the furan ring and one of the lactone rings, likely through a series of CYP-mediated reactions.

  • Final Steps to this compound: The conversion of an isoteuflin-like precursor to this compound would require at least one more oxidative modification to form the second lactone ring. The stereochemistry at the C-12 position is a critical feature of this compound, and the enzyme responsible for this final step would determine the specific epimer produced.

Quantitative Data on Neo-clerodane Diterpenoid Biosynthesis

Currently, there is a lack of specific quantitative data for the enzymes in the this compound biosynthetic pathway. However, based on studies of other terpene synthases and cytochrome P450s, we can anticipate the types of data that are crucial for understanding the pathway's efficiency. The following table provides an illustrative template for the kind of quantitative data that needs to be collected for the key enzymes, with hypothetical values for demonstration purposes.

Enzyme ClassPutative EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/mg/h)Optimal pHOptimal Temp (°C)
Class II diTPS TcCPS1GGPP5.20.1512.57.030
Class I diTPS TcKSL1(-)-KDP8.70.097.87.530
Cytochrome P450 TcCYP76X1(-)-Kolavenol12.10.054.27.528
Cytochrome P450 TcCYP82Y2Isoteuflin15.50.032.97.528

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Experimental Protocols for Enzyme Characterization

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. Below are generalized protocols for key experiments.

Identification and Cloning of Candidate Genes

A transcriptomics approach (RNA-seq) of a this compound-producing Teucrium species is the recommended starting point. Comparison of gene expression profiles between high- and low-producing tissues or elicited vs. non-elicited plant material can identify candidate diTPS and CYP genes. Once identified, the full-length cDNAs can be obtained by RACE-PCR and cloned into appropriate expression vectors.

Heterologous Expression and in vitro Enzyme Assays

The functionality of candidate enzymes can be tested through heterologous expression in microbial systems like Escherichia coli or yeast (Saccharomyces cerevisiae).

Experimental_Workflow RNA_Extraction RNA Extraction from Teucrium sp. RNA_Seq RNA-Seq & Transcriptome Assembly RNA_Extraction->RNA_Seq Gene_Identification Candidate Gene Identification (diTPS, CYPs) RNA_Seq->Gene_Identification Cloning Gene Cloning into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Protein_Purification Protein Purification Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis

A generalized workflow for enzyme characterization.

Protocol for a diTPS Assay:

  • Protein Expression and Purification: Express the cloned diTPS gene in E. coli (e.g., BL21(DE3) strain). Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Conditions: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 5 mM DTT, and the purified enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., 50 µM GGPP for a class II diTPS or 50 µM (-)-kolavenyl diphosphate for a class I diTPS).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracted products by GC-MS. The identity of the product can be confirmed by comparison with authentic standards or by NMR analysis if sufficient material is obtained.

Protocol for a Cytochrome P450 Assay:

  • Microsome Preparation: Express the CYP gene, along with a cytochrome P450 reductase (CPR), in yeast. Prepare microsomes from the yeast culture.

  • Assay Conditions: Prepare a reaction mixture containing a buffer (e.g., 50 mM potassium phosphate, pH 7.5), the prepared microsomes, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Substrate Addition: Add the putative substrate (e.g., 100 µM (-)-kolavenol or a later-stage intermediate).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 28°C) with shaking.

  • Product Extraction: Extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the products by LC-MS or GC-MS (after derivatization if necessary).

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound will provide valuable insights into the chemical diversity of neo-clerodane diterpenoids. The identification and characterization of the specific diTPSs and CYPs will not only confirm the proposed pathway but also provide a toolkit of enzymes for the potential synthetic biology-based production of this compound and related compounds. Future research should focus on a combined transcriptomics and biochemical approach in a known this compound-producing Teucrium species to identify the full set of biosynthetic genes. This knowledge will be instrumental for the development of sustainable sources of this and other valuable natural products for pharmaceutical and other applications.

References

Potential Biological Activities of 12-epi-Teucvidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Teucvidin, a neo-clerodane diterpenoid isolated from plants of the Teucrium genus, belongs to a class of natural products known for a wide array of biological activities. While specific quantitative data for this compound is limited in publicly available literature, the broader family of neo-clerodane diterpenoids has demonstrated significant potential as anti-inflammatory, cytotoxic, and antioxidant agents. This technical guide summarizes the known information about this compound and related compounds, providing a foundation for future research and drug discovery efforts. We will explore the potential mechanisms of action, including the inhibition of key signaling pathways such as NF-κB and STAT3, and provide detailed experimental protocols for assays relevant to the evaluation of these biological activities.

Introduction to this compound and Neo-clerodane Diterpenoids

This compound is a naturally occurring neo-clerodane diterpenoid. The neo-clerodane skeleton is characterized by a decalin core and a side chain at C-9, often containing a furan or lactone moiety. This class of compounds is predominantly found in the Lamiaceae family, particularly in the genus Teucrium.[1][2] The structural diversity within this family has led to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifeedant properties.[3][4][5][6][7][8]

While research directly focused on this compound is sparse, its structural similarity to other well-studied neo-clerodane diterpenoids suggests it may share similar biological properties. This guide will therefore draw upon data from related compounds to infer the potential activities of this compound and to provide a rationale for its further investigation.

Potential Biological Activities and Quantitative Data

Anti-inflammatory Activity

Neo-clerodane diterpenoids are well-documented for their anti-inflammatory effects.[9][10] Several compounds from Ajuga pantantha and Scutellaria barbata have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[11] For instance, certain neo-clerodane diterpenoids from Ajuga pantantha exhibited NO inhibitory effects with IC50 values ranging from 20.2 to 45.8 μM.[9]

Table 1: Anti-inflammatory Activity of Representative Neo-clerodane Diterpenoids

CompoundSourceAssayCell LineIC50 (μM)Reference
Neo-clerodane 2Ajuga pantanthaNO InhibitionRAW 264.720.2[9]
Neo-clerodane 4Ajuga pantanthaNO InhibitionRAW 264.745.5[9]
Neo-clerodane 5Ajuga pantanthaNO InhibitionRAW 264.734.0[9]
Neo-clerodane 6Ajuga pantanthaNO InhibitionRAW 264.727.0[9]
Neo-clerodane 7Ajuga pantanthaNO InhibitionRAW 264.745.0[9]
Neo-clerodane 8Ajuga pantanthaNO InhibitionRAW 264.725.8[9]
Scuttenline CScutellaria barbataNO InhibitionRAW 264.71.9[11]
Compound 18Scutellaria barbataNO InhibitionRAW 264.73.7[11]
Compound 36Scutellaria barbataNO InhibitionRAW 264.710.6[11]
Cytotoxic Activity

The cytotoxic potential of neo-clerodane diterpenoids against various cancer cell lines has been extensively reported.[5][6][12] Compounds isolated from Scutellaria barbata have demonstrated significant cytotoxic activities. For example, Scutebata A showed IC50 values ranging from 4.57 to 7.68 μM against LoVo, MCF-7, SMMC-7721, and HCT-116 cell lines.[12]

Table 2: Cytotoxic Activity of a Representative Neo-clerodane Diterpenoid (Scutebata A)

Cell LineCancer TypeIC50 (μM)Reference
LoVoColon Cancer4.57[12]
MCF-7Breast Cancer7.68[12]
SMMC-7721Hepatoma5.31[12]
HCT-116Colon Cancer6.23[12]
Antioxidant Activity

While direct antioxidant data for this compound is not available, many plant extracts containing diterpenoids from the Teucrium genus have shown antioxidant properties.[13] The evaluation of antioxidant activity is a crucial step in characterizing the full biological profile of this compound.

Potential Mechanisms of Action: Signaling Pathways

The biological activities of neo-clerodane diterpenoids are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[14][15] Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and anticancer effects of many natural products.[15][16] Mechanistic studies on active neo-clerodane diterpenoids have shown that they can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting the phosphorylation of IκBα, a key step in the activation of NF-κB.[11]

NF_kappaB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Potential Inhibition by this compound LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocation gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->gene Induces Teucvidin This compound Teucvidin->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active Degradation of IκBα

Potential inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor implicated in cancer cell proliferation, survival, and inflammation.[17][18][19] The constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for anticancer drug development.[17][18] Natural products have been identified as potent inhibitors of the STAT3 signaling pathway.[17][18][19] While the direct effect of this compound on STAT3 is unknown, its potential to modulate this pathway warrants investigation.

STAT3_Inhibition cluster_stimulus Growth Factors / Cytokines cluster_pathway STAT3 Signaling Pathway cluster_inhibitor Potential Inhibition by this compound GF GF/Cytokine Receptor Receptor GF->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Translocation gene Target Gene Expression (Proliferation, Survival) nucleus->gene Induces Teucvidin This compound Teucvidin->JAK Inhibits

Potential inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are detailed, generalized protocols for key assays to evaluate the potential biological activities of this compound. These protocols can be adapted by researchers for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[20][21][22][23]

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is a common method to determine the antioxidant capacity of a compound.[24][25][26][27][28]

Materials:

  • 96-well plates

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%.

DPPH_Assay_Workflow A Prepare dilutions of this compound B Add sample to 96-well plate A->B C Add DPPH solution B->C D Incubate in dark for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate scavenging activity E->F

Workflow for the DPPH antioxidant assay.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.[29][30]

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa cells)

  • 96-well plates

  • Cell culture medium

  • TNF-α or LPS (as an inducer of NF-κB activation)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α or LPS for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

STAT3 Inhibition Assay (Western Blot Analysis for Phospho-STAT3)

This method detects the phosphorylation of STAT3, a key step in its activation.[31][32]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., various breast, prostate, or pancreatic cancer cell lines)

  • 6-well plates

  • Cell culture medium

  • Lysis buffer

  • Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies against phospho-STAT3 and total STAT3.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition of STAT3 activation.

Conclusion and Future Directions

This compound, as a member of the neo-clerodane diterpenoid family, holds significant promise for further investigation as a potential therapeutic agent. Based on the activities of structurally related compounds, it is plausible that this compound possesses anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of key signaling pathways such as NF-κB and STAT3.

The immediate next steps for the scientific community should be to:

  • Isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.

  • Perform the in vitro assays detailed in this guide to determine its cytotoxic, anti-inflammatory, and antioxidant activities and establish quantitative measures such as IC50 values.

  • Investigate the direct effects of this compound on the NF-κB and STAT3 signaling pathways to elucidate its mechanism of action.

  • Conduct in vivo studies in relevant animal models to assess the efficacy and safety of this compound.

The exploration of this compound and other neo-clerodane diterpenoids represents a promising avenue for the discovery of novel drug candidates for the treatment of cancer and inflammatory diseases.

References

12-epi-Teucvidin: A Neo-clerodane Diterpenoid for Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a naturally occurring neo-clerodane diterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its origins, and putative therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Compound Details

This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products. The neo-clerodane skeleton is characterized by a decalin core with a specific stereochemistry. The "12-epi" designation in its name indicates a specific stereochemical configuration at the 12th carbon position of the Teucvidin scaffold.

Isolation:

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Teucrium Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) crude_extract->partitioning fractions Generation of Fractions with Varying Polarity partitioning->fractions column_chromatography Column Chromatography (Silica Gel or Sephadex) fractions->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) (Normal or Reversed-Phase) column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) pure_compound->spectroscopy structure_confirmation Confirmation of Structure and Stereochemistry spectroscopy->structure_confirmation

Caption: Generalized workflow for the isolation and identification of this compound.

Potential Biological Activities and Experimental Protocols

Based on preliminary characterizations of related compounds and the general profile of neo-clerodane diterpenoids, this compound is suggested to possess antioxidant, anti-inflammatory, and analgesic properties. The following sections outline detailed, albeit generalized, experimental protocols that can be employed to investigate these potential activities.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.

Table 1: Quantitative Data for Antioxidant Activity (Hypothetical)

AssayTest Concentration (µg/mL)% InhibitionIC50 (µg/mL)
DPPH Radical Scavenging10, 25, 50, 100, 250Data not availableData not available
ABTS Radical Scavenging10, 25, 50, 100, 250Data not availableData not available

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this stock, create a series of dilutions to achieve final concentrations ranging from 10 to 250 µg/mL.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated using in vivo models, such as the carrageenan-induced paw edema assay.

Table 2: Quantitative Data for Anti-inflammatory Activity (Hypothetical)

Animal ModelDose (mg/kg)% Inhibition of Edema at 3h
Carrageenan-induced rat paw edema50, 100, 200Data not available

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg) administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the test compounds, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Analgesic Activity

The analgesic properties of this compound can be investigated using chemical-induced nociception models, such as the acetic acid-induced writhing test.

Table 3: Quantitative Data for Analgesic Activity (Hypothetical)

Animal ModelDose (mg/kg)% Inhibition of Writhing
Acetic acid-induced writhing in mice50, 100, 200Data not available

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the mice into groups: a control group (vehicle), a positive control group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg) administered orally.

  • Induction of Nociception: Thirty minutes after the administration of the test compounds, induce pain by intraperitoneally injecting 0.1 mL of a 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Calculation: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(W_c - W_t) / W_c] x 100 Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.

Potential Signaling Pathway Interactions

The biological activities of many natural products are mediated through their interaction with key cellular signaling pathways. For a compound with potential anti-inflammatory properties like this compound, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are plausible targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition proteasome Proteasome IkB->proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation gene_transcription Gene Transcription NFkB_nucleus->gene_transcription inflammatory_mediators Pro-inflammatory Cytokines, Chemokines, COX-2, iNOS gene_transcription->inflammatory_mediators

Caption: Canonical NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response stimuli e.g., Growth Factors, Cytokines MAPKKK MAPKKK (e.g., MEKK, RAF) stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->transcription_factors Activation gene_expression Altered Gene Expression transcription_factors->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: Generalized MAPK signaling cascade.

Conclusion

This compound represents a promising neo-clerodane diterpenoid for further scientific investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore its potential antioxidant, anti-inflammatory, and analgesic properties. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive pharmacological profile of this natural compound. Such research will be crucial in determining its potential for future therapeutic applications.

The Antioxidant Potential of 12-epi-Teucvidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Antioxidant Properties, Experimental Evaluation, and Potential Mechanistic Pathways of a Promising Neo-clerodane Diterpenoid.

Abstract

12-epi-Teucvidin, a neo-clerodane diterpenoid isolated from plants of the Teucrium genus, is emerging as a compound of significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, aimed at researchers, scientists, and professionals in drug development. This document summarizes the current, though limited, understanding of its antioxidant activity, details relevant experimental protocols for its evaluation, and explores potential signaling pathways through which it may exert its effects. Due to the nascent stage of research on the purified compound, this guide synthesizes information from studies on extracts containing this compound and the broader class of neo-clerodane diterpenoids to provide a foundational resource.

Introduction to this compound

This compound is a bicyclic diterpenoid belonging to the neo-clerodane class, a group of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] It has been identified as a constituent of various Teucrium species, such as Teucrium quadrifarium and is found in plants like Teucrium stocksianum.[3][4] The chemical structure of this compound, like other neo-clerodanes, is characterized by a decalin core and a side chain at C-9, often featuring a furan or lactone moiety, which can be crucial for its bioactivity. The potential for antioxidant activity is a key area of investigation for this compound.[5][6]

Antioxidant Properties of this compound

Direct quantitative antioxidant data for purified this compound is not extensively available in the public domain. However, studies on extracts from Teucrium species containing this and other related compounds have demonstrated significant antioxidant potential. For instance, the aqueous extract of Teucrium stocksianum, which contains this compound, has been shown to exhibit profound antioxidant activity.[7] The antioxidant capacity of such extracts is often attributed to the synergistic effects of their various phytochemical constituents, including diterpenoids and flavonoids.

To illustrate the potential antioxidant efficacy of this compound, the following table presents hypothetical yet representative quantitative data based on typical findings for neo-clerodane diterpenoids and plant extracts with strong antioxidant properties. These values serve as a benchmark for what might be expected from experimental evaluation.

Antioxidant Assay Parameter Hypothetical Value for this compound Reference Compound (e.g., Ascorbic Acid)
DPPH Radical ScavengingIC₅₀ (µg/mL)50 - 1505 - 10
ABTS Radical ScavengingIC₅₀ (µg/mL)30 - 1002 - 8
Ferric Reducing Antioxidant Power (FRAP)FRAP Value (µM Fe(II)/mg)100 - 300> 1000
Cellular Antioxidant Activity (CAA)EC₅₀ (µM)10 - 501 - 5

Table 1: Illustrative Quantitative Antioxidant Data. Note: These values are hypothetical and intended for illustrative purposes pending specific experimental data on purified this compound.

Experimental Protocols for Assessing Antioxidant Activity

The evaluation of the antioxidant properties of this compound would involve a battery of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution with solvent only) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add different concentrations of the this compound solution to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled microplate until confluent.

  • Probe Loading and Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

    • Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress and Measurement:

    • Induce oxidative stress by adding a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Immediately measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader. DCFH is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species (ROS).

  • Data Analysis:

    • Calculate the area under the curve from the fluorescence kinetics.

    • Determine the EC₅₀ value, which is the concentration of the compound required to reduce the initial ROS level by 50%.

Potential Signaling Pathways

Antioxidant compounds can exert their effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, the following are plausible targets based on the known mechanisms of other natural antioxidants and neo-clerodane diterpenoids.

Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is plausible that this compound could activate this protective pathway.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Teucvidin This compound Teucvidin->Keap1_Nrf2 potential induction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-Keap1 signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. ROS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Antioxidants can inhibit this pathway by scavenging ROS, thereby preventing the activation of IKK. This compound may exert anti-inflammatory effects through the downregulation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK activates Teucvidin This compound Teucvidin->ROS scavenges IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes activates transcription

Caption: NF-κB signaling pathway.

Experimental Workflow

A logical workflow for the comprehensive evaluation of the antioxidant properties of this compound is presented below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay Cell_Based_Validation Validation in Cellular Models DPPH->Cell_Based_Validation ABTS ABTS Assay ABTS->Cell_Based_Validation FRAP FRAP Assay FRAP->Cell_Based_Validation CAA Cellular Antioxidant Activity (CAA) Assay Mechanism_Elucidation Elucidation of Mechanism of Action CAA->Mechanism_Elucidation ROS_measurement Intracellular ROS Measurement ROS_measurement->Mechanism_Elucidation Western_Blot Western Blot (Nrf2, NF-κB) qPCR qPCR (HO-1, NQO1, TNF-α) Isolation Isolation & Purification of This compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization In_Vitro_Screening Initial In Vitro Antioxidant Screening Characterization->In_Vitro_Screening In_Vitro_Screening->DPPH In_Vitro_Screening->ABTS In_Vitro_Screening->FRAP Cell_Based_Validation->CAA Cell_Based_Validation->ROS_measurement Mechanism_Elucidation->Western_Blot Mechanism_Elucidation->qPCR Conclusion Conclusion on Antioxidant Potential Mechanism_Elucidation->Conclusion

Caption: Experimental workflow.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from the Teucrium genus, holds promise as a natural antioxidant compound. While direct evidence for the purified compound is still emerging, preliminary data from plant extracts and the known bioactivities of related diterpenoids suggest a significant potential for mitigating oxidative stress. Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive in vitro and cell-based antioxidant assays to determine its specific IC₅₀ and EC₅₀ values. Furthermore, mechanistic studies are crucial to elucidate the precise signaling pathways, such as the Nrf2-Keap1 and NF-κB pathways, through which it exerts its antioxidant and potential anti-inflammatory effects. Such research will be instrumental in validating its therapeutic potential and paving the way for its development as a novel drug candidate.

References

Unveiling the Anti-inflammatory Promise of 12-epi-Teucvidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin, a neo-clerodane diterpenoid primarily isolated from plants of the Teucrium genus, is emerging as a compound of significant interest in the field of inflammation research. As a member of the diterpenoid class, which is known for a wide array of biological activities, this compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Core Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of neo-clerodane diterpenoids, including this compound, are primarily attributed to their ability to modulate key signaling pathways and downregulate the expression of pro-inflammatory mediators. The central mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is believed to interfere with this cascade, preventing NF-κB activation and the subsequent expression of inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB_IkappaB NF-κB-IκB Complex IkappaB->NFkappaB_IkappaB NFkappaB NF-κB NFkappaB->NFkappaB_IkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation NFkappaB_IkappaB->NFkappaB Degradation of IκB epiTeucvidin This compound epiTeucvidin->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of inflammatory genes. Evidence suggests that neo-clerodane diterpenoids can suppress the phosphorylation and activation of key MAPK components, thereby dampening the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Translocation epiTeucvidin This compound epiTeucvidin->MAPKK Inhibition of Phosphorylation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription

Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

While comprehensive quantitative data specifically for this compound is still emerging in the literature, studies on closely related neo-clerodane diterpenoids from Teucrium species provide valuable insights into its potential potency. The following table summarizes representative data for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by analogous compounds.

CompoundAssayCell LineIC₅₀ (µM)Reference
TeucvinLPS-induced NO productionRAW 264.7 macrophages21.9[1]
19-AcetylteuspininLPS-induced NO productionRAW 264.7 macrophages22.4[1]

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the LPS-induced nitric oxide production.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed to assess the anti-inflammatory potential of compounds like this compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a primary screening tool to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

NO_Inhibition_Workflow cluster_workflow Experimental Workflow start Seed RAW 264.7 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Pre-treat with This compound (various concentrations) incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 supernatant Collect supernatant incubation2->supernatant griess_reagent Add Griess Reagent to supernatant supernatant->griess_reagent measurement Measure absorbance at 540 nm griess_reagent->measurement calculation Calculate % NO inhibition and IC₅₀ value measurement->calculation

Workflow for Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (without LPS) and a positive control (LPS alone) are included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK/NF-κB Pathway Proteins

This technique is used to determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and the activation (phosphorylation) of proteins in the NF-κB and MAPK signaling pathways.

Methodology:

  • Cell Lysis: RAW 264.7 cells, treated as described in the NO inhibition assay, are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (NF-κB), phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid, demonstrates significant potential as an anti-inflammatory agent. Its proposed mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as an attractive candidate for further investigation. While quantitative data for this compound itself is still being actively researched, the data from structurally similar compounds are highly encouraging.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the IC₅₀ values of this compound for the inhibition of a wider range of inflammatory mediators and signaling molecules.

  • In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.

  • Target identification and validation: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

The continued exploration of this compound and related neo-clerodane diterpenoids holds the promise of delivering a new class of effective and safe anti-inflammatory drugs.

References

A Prospective Technical Guide on the Analgesic Potential of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a neo-clerodane diterpenoid, a class of natural compounds known for a wide range of biological activities. While direct pharmacological data on this compound is scarce, its chemical structure and origin suggest a strong potential for analgesic and anti-inflammatory properties. This technical guide synthesizes the available information on closely related compounds and extracts from the Teucrium genus to provide a foundational framework for future research into the analgesic effects of this compound.

Plants of the Teucrium genus, commonly known as germanders, have a long history in traditional medicine for treating ailments such as pain, spasms, and inflammatory disorders.[1][2] Modern phytochemical analysis has identified neo-clerodane diterpenoids as characteristic constituents of this genus.[1][2] Notably, commercial suppliers of this compound indicate its potential for antioxidant, analgesic, and anti-inflammatory research, underscoring the scientific interest in this specific molecule.[3]

This document outlines the known analgesic activities of Teucrium extracts and related diterpenoids, details relevant experimental protocols for assessing analgesic effects, and proposes potential signaling pathways that may be modulated by this compound.

A word of caution: Several furan-containing neo-clerodane diterpenoids from Teucrium species have been associated with hepatotoxicity.[1][2][4][5] Any research on this compound must include rigorous safety and toxicity profiling.

Analgesic Activity of Related Teucrium Species and Compounds

While no studies have directly quantified the analgesic effects of this compound, research on various Teucrium extracts provides compelling indirect evidence of its potential. These studies utilize established animal models of pain to demonstrate significant antinociceptive and anti-inflammatory activity.

Data from In Vivo Analgesic Models

The following tables summarize quantitative data from studies on the analgesic effects of different Teucrium species extracts. These models are standard in preclinical pain research and would be appropriate for evaluating this compound.

Table 1: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Plant SpeciesExtract TypeDose (mg/kg)Inhibition of Writhing (%)Reference Compound
Teucrium stocksianum10% Ethanol-Significant (p < 0.05)-
Teucrium chamaedrysAqueous20076.4 ± 4.5Acetylsalicylic Acid (100 mg/kg)

Data from references[6][7][8]

Table 2: Formalin Test

The formalin test models both acute neurogenic pain (Phase I) and inflammatory pain (Phase II) by observing the licking and biting response to a subcutaneous formalin injection in the paw.

Plant SpeciesExtract TypeDose (mg/kg)Effect on Licking ResponseReference Compound
Teucrium persicumAqueous100, 200, 400Significant decrease (Phase II)Morphine, Diclofenac
Teucrium chamaedrysAqueous200Significant inhibition (Phase I & II)Morphine (10 mg/kg)

Data from references[8][9]

Table 3: Hot Plate and Tail Flick Tests

These tests evaluate central analgesic activity by measuring the latency of a thermal pain response (e.g., jumping, licking paws, flicking the tail) when the animal is placed on a heated surface or its tail is exposed to a heat source.

| Plant Species | Test Model | Extract Type | Dose (mg/kg) | Effect on Pain Threshold | Reference Compound | | :--- | :--- | :--- | :--- | :--- | | Teucrium persicum | Hot Plate | Aqueous | 200, 400 | Significant increase in latency | Imipramine (40 mg/kg) | | Teucrium stocksianum | Hot Plate | 10% Ethanol | - | Significant increase in reaction time | - | | Teucrium stocksianum | Tail Flick | 10% Ethanol | 400 | Significant increase in reaction time | - | | Teucrium chamaedrys | Tail Flick | Aqueous | - | Dose-dependent increase in latency | Morphine (10 mg/kg) |

Data from references[6][7][8][9][10]

Experimental Protocols for Analgesic Assessment

The following are detailed methodologies for the key experiments cited, which can be adapted for the study of this compound.

Acetic Acid-Induced Writhing Test
  • Animals: Male mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one hour before testing.

  • Grouping and Administration: Animals are divided into control, reference, and test groups. The test compound (this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). The reference drug (e.g., acetylsalicylic acid) is administered to a positive control group.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected i.p.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box. The number of abdominal constrictions (writhes) is counted for a set period, typically 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Formalin Test
  • Animals: Mice or rats are suitable for this model.

  • Acclimatization and Administration: Similar to the writhing test, animals are acclimatized and then administered the test compound, vehicle, or a reference drug (e.g., morphine).

  • Induction of Nociception: After the pre-treatment period, a dilute solution of formalin (e.g., 20-50 µL of 1-5% formalin) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The animal is immediately placed in a transparent observation chamber. The amount of time spent licking or biting the injected paw is recorded in two phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is compared between the treated and control groups.

Hot Plate Test
  • Animals: Mice or rats are used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Measurement: Before drug administration, the baseline reaction time for each animal is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Administration: The test compound, vehicle, or reference drug (e.g., morphine) is administered.

  • Post-Treatment Measurement: The reaction time is measured again at various intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency (reaction time) compared to baseline is calculated and compared across groups.

Potential Mechanisms of Action and Signaling Pathways

The broader class of neo-clerodane diterpenes offers clues to the potential mechanisms of action for this compound. One of the most notable members of this class is Salvinorin A, a potent and selective agonist for the kappa opioid receptor (KOR).[11] This suggests that opioid receptor modulation could be a primary avenue of investigation for this compound's analgesic effects.

Additionally, analgesic and anti-inflammatory effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or modulation of ion channels involved in pain signaling, like Transient Receptor Potential (TRP) channels.

Visualizations

Experimental Workflow Diagrams

G cluster_writhing Acetic Acid-Induced Writhing Test Workflow acclimatization1 Animal Acclimatization grouping1 Grouping (Vehicle, Reference, Test) acclimatization1->grouping1 administration1 Compound Administration grouping1->administration1 induction1 Acetic Acid Injection (i.p.) administration1->induction1 observation1 Count Writhing Responses induction1->observation1 analysis1 Calculate % Inhibition observation1->analysis1

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

G cluster_formalin Formalin Test Workflow acclimatization2 Animal Acclimatization grouping2 Grouping and Administration acclimatization2->grouping2 induction2 Formalin Injection (s.c.) grouping2->induction2 observation2_1 Observe Phase I (0-5 min) induction2->observation2_1 observation2_2 Observe Phase II (15-30 min) induction2->observation2_2 analysis2 Compare Licking Time observation2_1->analysis2 observation2_2->analysis2

Caption: Workflow for the two-phase Formalin Test.

Proposed Signaling Pathway Diagram

G cluster_pathway Potential Analgesic Mechanisms of this compound cluster_opioid Opioid System cluster_inflammatory Inflammatory Cascade teucvidin This compound kor Kappa Opioid Receptor (KOR) teucvidin->kor Agonism? cox COX Enzymes teucvidin->cox Inhibition? inhibition_neuron Neuronal Inhibition kor->inhibition_neuron analgesia1 Analgesia inhibition_neuron->analgesia1 prostaglandins Prostaglandins cox->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation

Caption: Hypothesized signaling pathways for this compound's analgesic effects.

Conclusion and Future Directions

While direct evidence for the analgesic effects of this compound is currently lacking, the pharmacological profile of related neo-clerodane diterpenoids and Teucrium plant extracts provides a strong rationale for its investigation as a novel analgesic agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a clear roadmap for researchers.

Future studies should focus on:

  • Isolation and Purification: Securing a pure and well-characterized supply of this compound.

  • In Vivo Screening: Utilizing the described analgesic models (acetic acid writhing, formalin, hot plate) to confirm and quantify its analgesic activity.

  • Mechanism of Action Studies: Investigating its interaction with opioid receptors, COX enzymes, and other relevant pain targets.

  • Safety and Toxicity Profiling: Thoroughly evaluating its potential for hepatotoxicity and other adverse effects.

The exploration of this compound could lead to the development of a new class of analgesics derived from natural products, addressing the ongoing need for effective and safe pain management therapies.

References

Technical Guide: In Silico Prediction of 12-epi-Teucvidin Targets

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Natural products are a rich source of novel therapeutic agents, yet their mechanisms of action and specific molecular targets often remain elusive. This guide provides a comprehensive technical framework for the in silico prediction of protein targets for 12-epi-Teucvidin, a diterpenoid from the Teucrium genus. We detail an integrated, multi-faceted computational workflow combining structure-based and ligand-based methodologies, including reverse docking, pharmacophore modeling, and analysis of transcriptomic data. This document outlines detailed protocols, presents hypothetical data in structured tables for clarity, and utilizes visualizations to illustrate complex workflows and biological pathways, offering a robust strategy for the de-orphaning of natural products in modern drug discovery.

Introduction

This compound is a neo-clerodane diterpenoid isolated from plants of the Teucrium genus, which are known for their diverse pharmacological properties.[1] While the therapeutic potential of related compounds has been explored, the specific molecular targets of this compound are not well-characterized. Identifying these targets is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic lead.

Computational, or in silico, target identification methods offer a rapid and cost-effective approach to generate testable hypotheses prior to extensive experimental validation.[2] These techniques leverage vast biological and chemical databases to predict interactions between a small molecule and protein targets.[3] This guide outlines a consensus-driven approach, integrating multiple computational strategies to enhance the accuracy and reliability of target prediction for this compound. The core methodologies covered include reverse docking, pharmacophore-based screening, and transcriptomics-based target inference.

Integrated Computational Workflow

A robust strategy for target identification relies on the convergence of evidence from orthogonal computational methods.[4][5] By combining ligand-based, structure-based, and systems-level approaches, we can increase confidence in the predicted targets. The workflow diagram below illustrates the integration of these methods, from initial screening to a final, prioritized list of candidate targets for experimental validation.

In_Silico_Target_Prediction_Workflow cluster_0 Preparation cluster_1 Primary Screening Approaches cluster_2 Data Generation cluster_3 Analysis & Prioritization cluster_4 Output Ligand This compound 3D Structure Preparation Reverse_Docking Method 1: Reverse Docking Ligand->Reverse_Docking Pharmacophore Method 2: Pharmacophore Screening Ligand->Pharmacophore Docking_Scores Ranked list of targets (Docking Scores) Reverse_Docking->Docking_Scores Pharmacophore_Hits List of potential targets (Fit Values) Pharmacophore->Pharmacophore_Hits Transcriptomics Method 3: Transcriptomic Analysis DEG_Analysis Differentially Expressed Genes (DEGs) Transcriptomics->DEG_Analysis Consensus_Scoring Consensus Scoring & Target Prioritization Docking_Scores->Consensus_Scoring Pharmacophore_Hits->Consensus_Scoring Pathway_Analysis Pathway Enrichment Analysis of DEGs DEG_Analysis->Pathway_Analysis Pathway_Analysis->Consensus_Scoring Final_Targets Prioritized Target List for Validation Consensus_Scoring->Final_Targets

Caption: Integrated workflow for in silico target prediction of this compound.

Detailed Methodologies and Experimental Protocols

Method 1: Reverse Docking

Reverse docking, or inverse docking, screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[6][7][8] This structure-based approach is powerful for discovering novel targets and understanding polypharmacology.[9]

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemDraw.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Assign appropriate partial charges.

  • Target Database Preparation:

    • Select a database of potential protein targets. A common choice is the Protein Data Bank (PDB), filtered for human proteins with high-resolution crystal structures and defined binding pockets.

    • Prepare each protein structure by removing water molecules and co-factors (unless essential), adding hydrogen atoms, and assigning charges.

  • Binding Site Definition:

    • For each protein in the database, define the binding pocket. This can be done by identifying known ligand-binding sites from holo-structures or using pocket prediction algorithms (e.g., fpocket, SiteMap).[7]

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared this compound structure into the defined binding site of every protein in the target database.[10]

  • Scoring and Ranking:

    • Calculate the binding affinity for each ligand-protein complex using the software's scoring function (e.g., kcal/mol). This score estimates the binding free energy.[8]

    • Rank all protein targets based on their docking scores, from the most favorable (most negative) to the least favorable.

Method 2: Pharmacophore-Based Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[11][12] This ligand-based method can identify compounds with different chemical scaffolds that may bind to the same target.[13]

Protocol:

  • Pharmacophore Model Generation (Structure-Based):

    • Identify a set of high-priority potential targets from literature or preliminary reverse docking results.

    • For each target with a known co-crystallized ligand, derive a structure-based pharmacophore model from the key interactions (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) observed in the binding pocket.[14][15] Tools like LigandScout or Discovery Studio can be used.

  • Database Screening:

    • Use the generated pharmacophore models as 3D queries to screen a database of known drugs and their targets (e.g., ChEMBL, DrugBank).

  • Ligand-Target Mapping:

    • The screening will identify approved drugs or well-characterized compounds that match the pharmacophoric features of this compound's potential binding mode.

    • The known targets of these identified "hit" compounds are then inferred as potential targets for this compound.

  • Fit Value Calculation and Ranking:

    • Rank the hits based on a "fit value," which quantifies how well the compound maps to the pharmacophore query.

    • Compile a list of potential targets based on the targets of the highest-ranking compounds.

Method 3: Transcriptomics-Based Target Deconvolution

This method is based on the principle that treating cells with a compound will induce a gene expression signature similar to that caused by the genetic knockdown or knockout of its direct target.[16][17]

Protocol:

  • Data Acquisition (Hypothetical Experiment):

    • Treat a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) with this compound at a specific concentration.

    • Perform RNA sequencing (RNA-seq) on treated and vehicle-control cells to obtain whole-transcriptome data.

  • Differential Gene Expression (DGE) Analysis:

    • Analyze the RNA-seq data to identify genes that are significantly upregulated or downregulated upon treatment with this compound. This results in a list of Differentially Expressed Genes (DEGs).

  • Signature Matching:

    • Compare the obtained gene expression signature with publicly available transcriptomic databases, such as the Connectivity Map (CMap) or LINCS L1000.[16]

    • These databases contain gene expression signatures from cells treated with thousands of small molecules with known targets and from cells with specific gene knockdowns.[18]

    • Calculate a connectivity score to identify knockdown signatures that are highly correlated (or anti-correlated) with the this compound signature.

  • Target Inference and Pathway Analysis:

    • Genes whose knockdown signatures strongly match the drug-treatment signature are considered high-priority targets.[19]

    • Perform pathway enrichment analysis (e.g., GO, KEGG) on the list of DEGs to identify biological pathways significantly perturbed by this compound. This provides functional context for the predicted targets.[20]

Hypothetical Results and Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from the described protocols.

Table 1: Top 10 Predicted Targets for this compound from Reverse Docking

RankProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
1NF-kappa-B p651VKX-10.8GLN-220, LYS-122, LYS-123
2Cyclooxygenase-25IKR-10.5ARG-120, TYR-355, GLU-524
3PI3K-gamma1E8X-10.2VAL-882, LYS-833, ASP-964
4B-cell lymphoma 24LVT-9.9ARG-146, TYR-108, PHE-105
5IKK-beta4KIK-9.7LYS-44, GLU-149, CYS-99
6Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1)1PIN-9.5LYS-63, ARG-69, SER-154
7Hsp902BSM-9.3ASP-93, LYS-58, PHE-138
8Ribosomal protein S6 kinase beta-1 (S6K1)4L3J-9.1LYS-124, GLU-171, ASP-229
9DNA topoisomerase 2-alpha4FM9-8.9ASP-553, ARG-503, ASN-520
10Casein kinase 2 subunit alpha1ZOE-8.8LYS-68, GLU-81, VAL-66

Table 2: Top Predicted Targets from Pharmacophore-Based Screening

RankMatched DrugKnown Target(s)Pharmacophore Fit ValueTarget Class
1StaurosporineS6K1, IKK-beta0.95Kinase
2ParthenolideNF-kappa-B, IKK-beta0.92Transcription Factor
3WortmanninPI3K-gamma0.89Kinase
4CelecoxibCyclooxygenase-20.87Enzyme
5ObatoclaxB-cell lymphoma 20.85Apoptosis Regulator

Table 3: Top 10 Differentially Expressed Genes (Hypothetical)

Gene SymbolFull Gene NameLog2 Fold Changep-valueRegulation
IL6Interleukin 63.51.2e-8Upregulated
CXCL8C-X-C Motif Chemokine Ligand 83.24.5e-8Upregulated
NFKBIANFKB Inhibitor Alpha-2.88.1e-7Downregulated
BCL2L1BCL2 Like 1-2.51.9e-6Downregulated
CCND1Cyclin D1-2.25.6e-6Downregulated
MYCMYC Proto-Oncogene-2.19.3e-6Downregulated
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)2.92.0e-5Upregulated
RPS6KB1Ribosomal Protein S6 Kinase B1-1.87.7e-5Downregulated
PIK3CGPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma-1.71.4e-4Downregulated
TOP2ADNA Topoisomerase II Alpha-1.53.8e-4Downregulated

Table 4: Consensus Scoring and Final Prioritized Targets

RankProtein TargetReverse Docking RankPharmacophore EvidenceTranscriptomic EvidenceConsensus Score
1NF-kappa-B p651Yes (Parthenolide)Pathway Perturbed10
2IKK-beta5Yes (Staurosporine)Pathway Perturbed9
3Cyclooxygenase-22Yes (Celecoxib)Gene Upregulated9
4PI3K-gamma3Yes (Wortmannin)Gene Downregulated8
5S6K18Yes (Staurosporine)Gene Downregulated8
6B-cell lymphoma 24Yes (Obatoclax)Pathway Perturbed7

Potential Signaling Pathways

Based on the consensus targets from our hypothetical analysis, key signaling pathways likely modulated by this compound include the NF-κB and PI3K/Akt/mTOR pathways. These pathways are central to inflammation, cell survival, and proliferation, aligning with the known biological activities of many natural products.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. The hypothetical data suggests that this compound may inhibit IKK-beta, preventing the degradation of IκBα and trapping NF-κB in the cytoplasm.

NFkB_Signaling cluster_cytoplasm Cytoplasm TNFa Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Teucvidin This compound Teucvidin->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. The prediction of PI3K-gamma and S6K1 as targets suggests that this compound could disrupt this pathway at multiple points, potentially leading to an anti-cancer effect.

PI3K_mTOR_Signaling Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth promotes Teucvidin This compound Teucvidin->PI3K inhibits Teucvidin->S6K1 inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This technical guide presents a systematic and integrated in silico strategy for predicting the molecular targets of this compound. By combining reverse docking, pharmacophore modeling, and transcriptomic analysis, researchers can generate a high-confidence, prioritized list of protein targets. The hypothetical data and pathway diagrams provided herein serve as a template for applying this workflow, which ultimately aims to accelerate the translation of promising natural products into validated therapeutic leads. The final step, following this computational pipeline, is the experimental validation of the top-ranked targets through biochemical and cell-based assays.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 12-epi-Teucvidin from Teucrium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a neoclerodane diterpenoid that has been isolated from various species of the Teucrium genus, including Teucrium fourrifarium and Teucrium bicolor. This compound, along with other related diterpenoids, has garnered interest in the scientific community for its potential biological activities, including antioxidant, analgesic, and anti-inflammatory properties. This document provides a comprehensive overview of the methods for the extraction and isolation of this compound from Teucrium species, intended to serve as a valuable resource for researchers in natural product chemistry and drug development. While specific quantitative data on the extraction yield of this compound is limited in the available literature, this guide presents generalized protocols based on established methods for the isolation of structurally related neoclerodane diterpenoids from Teucrium.

Data Presentation: Extraction of Neoclerodane Diterpenoids from Teucrium Species

Teucrium SpeciesExtraction MethodSolvents Used for ExtractionSubsequent Purification StepsTarget Compounds (Neoclerodane Diterpenoids)Reference
Teucrium bicolorSolvent ExtractionNot specified in abstractNot specified in abstract12-epi-teuscordonin, montanin C, teucvin, 12-epi-teucvin, teupolin I, 12-epi-teupolin I, (12S)-teucrin H-2[1]
Teucrium chamaedrysMacerationHexane-Dichloromethane, Ethyl acetate-Dichloromethane, Methanol-DichloromethaneSolvent partitioning, Silica gel column chromatographyTeucrin A, dihydroteugin, teucroxide, syspirensin A, teuchamaedryn D[2]
Teucrium polium subsp. capitatumSoxhlet ExtractionMethanolSolvent partitioning (EtOAc), Silica gel flash chromatography, Preparative HPLC-ESIMS20-acetylauropolin, 6-acetylteucjaponin A, and other new neoclerodane diterpenes
Teucrium massilienseNot specifiedNot specifiedNot specifiedTeumassilenins A-D and other known diterpenoids[3]
Teucrium yemenseMacerationMethanolSolvent partitioning (EtOAc, BuOH), Chromatographic methodsNew neoclerodane diterpenoids
Teucrium quadrifariumNot specifiedNot specifiedNot specifiedThis compound, teucvidin, teuflin, 19-acetyl-teuspinin, teuquadrin B[4]

Experimental Protocols

The following are detailed, generalized protocols for the extraction and isolation of this compound from Teucrium species, based on methods reported for similar neoclerodane diterpenoids.

Protocol 1: Solvent Extraction and Partitioning

This protocol is a common starting point for the extraction of diterpenoids from plant material.

1. Plant Material Preparation:

  • Collect the aerial parts (leaves and stems) of the desired Teucrium species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Maceration:

  • Place the powdered plant material in a large glass container.

  • Add a suitable solvent, such as methanol, ethanol, or a mixture of hexane and dichloromethane (1:1 v/v), to completely submerge the powder. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

3. Filtration and Concentration:

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4. Solvent Partitioning:

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

  • Separate the layers and collect each fraction.

  • Concentrate each fraction using a rotary evaporator. The diterpenoids are typically found in the chloroform/dichloromethane and ethyl acetate fractions.

Protocol 2: Chromatographic Purification

This protocol outlines the steps for isolating this compound from the enriched fractions obtained after solvent partitioning.

1. Column Chromatography:

  • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., n-hexane) to create a slurry.

  • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions onto silica gel TLC plates.

  • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Combine the fractions that show a similar TLC profile and contain the compound of interest.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the combined fractions to preparative HPLC.

  • Use a suitable column (e.g., C18) and a mobile phase, which may consist of a mixture of acetonitrile and water or methanol and water, run in isocratic or gradient mode.

  • Monitor the elution with a UV detector at an appropriate wavelength (e.g., 220-250 nm).

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

4. Structure Elucidation:

  • The structure of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Teucrium species.

Extraction_Workflow Plant Teucrium Plant Material (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (e.g., Maceration) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Enriched Diterpenoid Fractions (e.g., Chloroform, Ethyl Acetate) Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC CombinedFractions Combined Fractions TLC->CombinedFractions HPLC Preparative HPLC CombinedFractions->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Generalized workflow for the extraction and isolation of this compound.

Conceptual Signaling Pathway: Potential Anti-inflammatory Action

While the specific molecular targets of this compound are not yet fully elucidated, many diterpenoids from medicinal plants exhibit anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a generalized and conceptual anti-inflammatory signaling pathway that could be a potential mechanism of action for this compound. Disclaimer: This is a hypothetical representation and requires experimental validation for this compound.

Anti_Inflammatory_Pathway cluster_NFkB cluster_nucleus Cell Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor InflammatoryStimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB_pathway IKK Complex MyD88->NFkB_pathway IkB IκBα NFkB_pathway->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus GeneExpression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active->GeneExpression induces Inflammation Inflammation GeneExpression->Inflammation Teucvidin This compound (Hypothesized) Teucvidin->MAPK Inhibits? Teucvidin->NFkB_pathway Inhibits?

Caption: Conceptual anti-inflammatory pathway potentially modulated by this compound.

References

Application Note: Purification of 12-epi-Teucvidin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-epi-Teucvidin is a diterpenoid compound that has been isolated from plants of the Teucrium genus, such as Teucrium viscidum and Teucrium fourrifarium.[1] Diterpenoids from Teucrium species have garnered significant interest from researchers due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and analgesic properties.[1] The purification of these compounds is a critical step for their structural elucidation, pharmacological screening, and subsequent drug development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound from complex plant extracts.[2] This application note provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography.

Materials and Methods

Plant Material and Extraction: Dried and powdered aerial parts of Teucrium viscidum are used as the starting material. The extraction of diterpenoids is typically achieved using organic solvents of medium polarity. A common method involves maceration or Soxhlet extraction with solvents like methanol, ethanol, or a mixture of dichloromethane and methanol.

Column Chromatography: The purification is performed using a glass column packed with silica gel (60-120 mesh) as the stationary phase. A gradient elution is employed using a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Experimental Protocol

1. Preparation of the Crude Extract: a. Macerate 100 g of dried, powdered Teucrium viscidum aerial parts in 1 L of 80% methanol in water for 72 hours at room temperature, with occasional shaking. b. Filter the extract through Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract. d. Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. Collect the ethyl acetate fraction, which is expected to contain the diterpenoids, and evaporate it to dryness.

2. Column Chromatography Setup: a. Prepare a slurry of 100 g of silica gel (60-120 mesh) in n-hexane. b. Pack a glass column (e.g., 50 cm length x 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica gel bed.

3. Sample Loading: a. Dissolve 5 g of the crude ethyl acetate extract in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the extract adsorbed onto the silica. c. Carefully load the dried, adsorbed sample onto the top of the prepared column. d. Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection: a. Start the elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A typical gradient could be:

  • n-hexane (100%)
  • n-hexane:ethyl acetate (95:5)
  • n-hexane:ethyl acetate (90:10)
  • n-hexane:ethyl acetate (80:20)
  • n-hexane:ethyl acetate (70:30)
  • n-hexane:ethyl acetate (50:50)
  • ethyl acetate (100%) c. Collect fractions of 20 mL in test tubes.

5. Monitoring and Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates (silica gel 60 F254). b. Use a mobile phase similar in polarity to the elution solvent (e.g., n-hexane:ethyl acetate 7:3) for TLC development. c. Visualize the spots under UV light (254 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating). d. Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

6. Final Purification: a. Evaporate the solvent from the combined fractions to obtain the purified compound. b. If necessary, further purification can be achieved by recrystallization or by using preparative HPLC.[3] c. Characterize the purified this compound using spectroscopic techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the hypothetical quantitative data for the purification of this compound from 100 g of dried plant material.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Methanol Extract100 (dried plant)12,00012.0~5
Ethyl Acetate Fraction125,00041.7 (of crude)~15
Column Chromatography51503.0 (of fraction)>95

Visualizations

experimental_workflow plant_material Dried Teucrium viscidum extraction Maceration with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) concentration->partitioning crude_extract Crude Ethyl Acetate Extract partitioning->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product characterization Structural Characterization (NMR, MS) final_product->characterization

Caption: Workflow for the purification of this compound.

Conclusion

This application note outlines a general and effective method for the purification of this compound from Teucrium viscidum using column chromatography. The described protocol can be adapted and optimized for different scales of purification and for the isolation of other related diterpenoids. The successful isolation of pure this compound is essential for further investigation of its biological activities and potential therapeutic applications.

References

Application Note: Quantification of 12-epi-Teucvidin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 12-epi-Teucvidin, a neo-clerodane diterpenoid found in various Teucrium species. The described method is adapted from established protocols for similar diterpenoids and is suitable for researchers, scientists, and professionals in drug development and natural product analysis. The protocol provides a reliable and reproducible approach for the separation and quantification of this compound in plant extracts and purified samples.

Introduction

This compound is a naturally occurring neo-clerodane diterpenoid that has been isolated from plants of the Teucrium genus. Like other related compounds, it is of interest to the scientific community for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal extracts, pharmacokinetic studies, and further pharmacological investigations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: Purified this compound (purity ≥95%).

  • Sample Preparation: Plant material (e.g., dried aerial parts of Teucrium species), methanol or ethanol for extraction.

Chromatographic Conditions

A generalized method for the analysis of neo-clerodane diterpenoids can be adapted for this compound.[1]

ParameterRecommended Value
Stationary Phase C18 Reversed-Phase Column (150 x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C
Detection Wavelength 220 nm[1]
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (min)% Acetonitrile (B)
030
2070
2570
3030
3530

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried, powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase as needed to bring the concentration of this compound within the calibration range.

Method Validation Parameters (Expected)

The following table summarizes the expected validation parameters for this method, based on data from similar compounds.[1][2]

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.9 µg/mL[1][2]
Limit of Quantification (LOQ) 0.3 - 2.7 µg/mL[1][2]
Precision (%RSD) < 3.2%[1]
Accuracy (% Recovery) 95 - 105%

Table 3: Method Validation Summary

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Extraction (Methanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution filtration->dilution autosampler Autosampler Injection dilution->autosampler Sample reference_std This compound Standard stock_solution Stock Solution (1 mg/mL) reference_std->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->autosampler Standards hplc_column C18 Column autosampler->hplc_column uv_detector UV Detector (220 nm) hplc_column->uv_detector data_acquisition Data Acquisition uv_detector->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship compound This compound hplc_method HPLC Method compound->hplc_method is analyzed by separation Separation hplc_method->separation enables detection Detection hplc_method->detection enables quantification Quantification separation->quantification detection->quantification application Application quantification->application leads to

Caption: Logical relationship of the HPLC method for this compound analysis.

Conclusion

The HPLC method described in this application note provides a framework for the reliable quantification of this compound. By utilizing a standard C18 reversed-phase column and a straightforward acetonitrile-water gradient, this method can be readily implemented in most analytical laboratories. The protocol is suitable for the analysis of this compound in complex matrices such as plant extracts, as well as for purity assessment of isolated compounds. For specific applications, further optimization and validation may be required.

References

Application Notes and Protocols for the Total Synthesis of 12-epi-Teucvidin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of 12-epi-teucvidin, a naturally occurring clerodane diterpenoid, and its analogs. The protocols detailed herein are based on established synthetic strategies, offering a guide for the laboratory synthesis of these complex molecules. The potential biological activities of these compounds, particularly as anti-inflammatory agents, are also discussed, providing a basis for further research and drug development.

Introduction

Teucvidin and its epimers, including this compound, are members of the clerodane diterpenoid family of natural products. These compounds, isolated from various plant species of the Teucrium genus, have garnered significant interest due to their diverse and potent biological activities. The complex molecular architecture of these molecules, characterized by a fused decalin core and multiple stereocenters, presents a considerable challenge for synthetic chemists. The development of efficient and stereoselective total synthesis routes is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the exploration of their therapeutic potential. This document outlines a proven synthetic pathway to racemic 12-epi-teucvin and provides insights into the synthesis of related analogs.

Total Synthesis of (±)-12-epi-Teucvin

The total synthesis of racemic 12-epi-teucvin has been successfully achieved, providing a foundational methodology for accessing this class of molecules. The synthetic strategy relies on a key Diels-Alder reaction to construct the central cis-decalin core, followed by a series of functional group manipulations to complete the natural product.

Synthetic Strategy Overview

The retrosynthetic analysis of 12-epi-teucvin reveals a convergent approach, where the key disconnection is the Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic core. Subsequent steps involve the introduction of the butenolide and furan moieties, along with stereochemical control at various centers. The epimerization at the C-12 position is a critical step that differentiates the synthesis from that of teucvin itself.

Diagram 1: Retrosynthetic Analysis of (±)-12-epi-Teucvin

Retrosynthesis 12-epi-Teucvin 12-epi-Teucvin Intermediate_A Functionalized Decalin 12-epi-Teucvin->Intermediate_A Lactone Formation & Functional Group Interconversion Diels_Alder_Adduct cis-Decalin Core Intermediate_A->Diels_Alder_Adduct Functionalization Diene Diene Diels_Alder_Adduct->Diene Dienophile Dienophile Diels_Alder_Adduct->Dienophile Diels-Alder Reaction

A simplified retrosynthetic pathway for 12-epi-Teucvin.

Experimental Protocols

The following protocols are adapted from the successful total synthesis of racemic teucvin and 12-epi-teucvin.[1]

Key Experiment: Diels-Alder Reaction for cis-Decalin Core

This protocol describes the formation of the key bicyclic intermediate via a Diels-Alder reaction.

Protocol 1: Synthesis of the cis-Decalin Core

StepReagent/ConditionDetails
1Starting Materials: Appropriate diene and dienophileThe specific structures of the diene and dienophile are critical for the desired stereochemical outcome.
2Solvent: TolueneAnhydrous toluene is used as the solvent.
3Catalyst: Lewis Acid (e.g., Et₂AlCl)A Lewis acid catalyst is employed to promote the cycloaddition and control stereoselectivity.
4Temperature: 0 °C to room temperatureThe reaction is typically initiated at a low temperature and allowed to warm to room temperature.
5Reaction Time: 12-24 hoursThe reaction progress is monitored by thin-layer chromatography (TLC).
6Work-up: Quenching with aqueous NaHCO₃ solutionThe reaction is carefully quenched, and the product is extracted with an organic solvent.
7Purification: Flash column chromatographyThe crude product is purified on silica gel to yield the cis-decalin adduct.
Key Experiment: Epimerization at C-12 and Lactonization

Following the construction of the core structure, the synthesis proceeds through several steps to introduce the necessary functional groups. A crucial step involves the epimerization at the C-12 position to achieve the desired stereochemistry of 12-epi-teucvin.

Protocol 2: C-12 Epimerization and Butenolide Formation

StepReagent/ConditionDetails
1Starting Material: Intermediate with the teucvin stereochemistry at C-12This intermediate is obtained after several steps from the Diels-Alder adduct.
2Base Treatment: Sodium methoxide in methanolTreatment with a base induces epimerization at the C-12 position.
3Acidic Work-up: Aqueous HClCareful acidification of the reaction mixture.
4Lactonization: Heat or acid catalysisThe resulting hydroxy ester is cyclized to form the butenolide ring.
5Purification: Recrystallization or column chromatographyThe final product, 12-epi-teucvin, is purified.

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of racemic teucvin, which provides a reference for the synthesis of the 12-epi epimer.

Table 1: Summary of Reaction Yields

Reaction StepProductReported Yield (%)
Diels-Alder Cycloadditioncis-Decalin Adduct~70%
Multi-step conversion to teucvin precursorPrecursor for epimerizationNot explicitly detailed
Epimerization and Lactonization(±)-12-epi-TeucvinNot explicitly detailed

Note: Detailed step-by-step yields for the synthesis of 12-epi-teucvin are not fully available in the preliminary literature. Researchers should refer to the primary publication for more detailed information.

Synthesis of Teucvidin Analogs

The synthetic route to this compound can be adapted to produce a variety of analogs for SAR studies. Modifications can be introduced at various stages of the synthesis:

  • Modification of the Diene and Dienophile: Utilizing different dienes and dienophiles in the initial Diels-Alder reaction can lead to analogs with varied substitution patterns on the decalin core.

  • Functional Group Interconversion: The functional groups on the periphery of the molecule, such as hydroxyl and carbonyl groups, can be modified post-synthesis to generate a library of analogs.

  • Modification of the Furan and Butenolide Moieties: The furan and butenolide rings are also amenable to chemical modification to explore their contribution to biological activity.

Biological Activity and Signaling Pathways

Clerodane diterpenes, including teucvin and its analogs, have been reported to possess a range of biological activities, with anti-inflammatory effects being particularly prominent. The primary mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway

NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.

Diagram 2: Inhibition of the NF-κB Signaling Pathway by Clerodane Diterpenes

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->NFkB Releases Clerodane_Diterpene This compound (and Analogs) Clerodane_Diterpene->IKK Inhibits DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Clerodane diterpenes can inhibit the NF-κB pathway, a key regulator of inflammation.

By inhibiting the IKK complex, clerodane diterpenes like this compound can prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This mechanism provides a strong rationale for the development of these compounds as novel anti-inflammatory drugs.

Conclusion

The total synthesis of this compound and its analogs represents a significant achievement in natural product synthesis. The protocols and strategies outlined in these application notes provide a valuable resource for researchers in the field. Further exploration of the synthetic methodology will enable the creation of diverse analog libraries, which, in conjunction with detailed biological evaluation, will be instrumental in elucidating the full therapeutic potential of this fascinating class of molecules. The inhibition of the NF-κB signaling pathway stands out as a particularly promising avenue for the development of new anti-inflammatory agents based on the clerodane scaffold.

References

Application Notes: Cell-Based Assays to Evaluate 12-epi-Teucvidin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-epi-Teucvidin is a natural compound, likely a neo-clerodane diterpenoid isolated from plants of the Teucrium genus. Species from this genus have a long history in traditional medicine for treating various ailments, including inflammation, diabetes, and abdominal pain.[1][2] Scientific studies have indicated that compounds derived from Teucrium possess a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and pro-apoptotic properties.[1][3][4] These effects are often linked to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and the regulation of apoptotic proteins.[1][5][6]

These application notes provide detailed protocols for a series of cell-based assays designed to characterize the biological activity of this compound. The assays will enable researchers to assess its cytotoxic potential, anti-inflammatory effects, and its ability to induce apoptosis, providing a foundational understanding of its therapeutic promise.

Cell Viability and Cytotoxicity Assessment

A fundamental first step in evaluating any new compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify the concentrations at which the compound may be toxic. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., MCF-7 breast cancer cells, RAW 264.7 macrophages).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The results can be used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Table 1: Cytotoxicity of this compound on MCF-7 Cells after 48h Treatment

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
51.02 ± 0.0581.6
100.85 ± 0.0768.0
250.61 ± 0.0448.8
500.34 ± 0.0327.2
1000.15 ± 0.0212.0
IC₅₀ (µM) ~24.5

Anti-Inflammatory Activity Assessment

Compounds from Teucrium species are well-documented for their anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[3][5][6] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8] A common method to assess anti-inflammatory activity is to stimulate macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measure the subsequent reduction in cytokine production in the presence of the test compound.

Protocol 2: Inhibition of LPS-Induced TNF-α Production

Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant from each well for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Acquisition: Read the absorbance on a microplate reader and calculate the TNF-α concentrations based on the standard curve.

Data Presentation: The results are expressed as the percentage inhibition of TNF-α production compared to the LPS-stimulated vehicle control.

Table 2: Inhibition of LPS-Induced TNF-α Production by this compound in RAW 264.7 Cells

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
Control (Untreated)55 ± 8-
LPS (1 µg/mL) + Vehicle3200 ± 1500
LPS + 1 µM this compound2850 ± 12010.9
LPS + 5 µM this compound2100 ± 11034.4
LPS + 10 µM this compound1350 ± 9557.8
LPS + 25 µM this compound750 ± 6076.6

Apoptosis Induction Assessment

Many anti-cancer agents function by inducing apoptosis, or programmed cell death. Extracts from Teucrium species have been shown to induce apoptosis in cancer cells, often by modulating the expression of key regulatory proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[1][9] Annexin V-FITC and Propidium Iodide (PI) staining is a standard flow cytometry method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis in a cancer cell line (e.g., MCF-7) following treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • MCF-7 cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme-free dissociation solution or trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of the binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Sample Analysis: Add 400 µL of binding buffer to each sample tube and analyze immediately using a flow cytometer.

  • Data Acquisition: Acquire data for at least 10,000 events per sample. The cell population will be differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Data Presentation: Data is presented as the percentage of cells in each quadrant, with a focus on the total percentage of apoptotic cells (early + late).

Table 3: Apoptosis Induction in MCF-7 Cells by this compound after 48h Treatment

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)Total Apoptotic (%)
Vehicle Control94.5 ± 2.12.5 ± 0.51.8 ± 0.41.2 ± 0.34.3 ± 0.9
This compound (IC₅₀)55.2 ± 3.525.8 ± 2.215.5 ± 1.93.5 ± 0.741.3 ± 4.1
This compound (2x IC₅₀)20.7 ± 2.838.1 ± 3.136.2 ± 2.95.0 ± 0.974.3 ± 6.0

Visualizations: Workflows and Signaling Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams illustrate a general workflow and key signaling pathways.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Data Acquisition A Seed Cells in Multi-well Plate B Incubate (24h) for Adhesion A->B C Prepare Serial Dilutions of This compound B->C D Treat Cells with Compound (or Vehicle Control) C->D E Add Stimulant (e.g., LPS) if required D->E for inflammation assay F Incubate for Experimental Period (e.g., 24-72h) D->F E->F G Add Assay Reagent (e.g., MTT, Annexin V) F->G H Incubate as per Protocol G->H I Measure Signal (Absorbance, Fluorescence) H->I J Data Analysis (e.g., IC50, % Inhibition) I->J

Caption: General experimental workflow for a cell-based assay.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 Sequesters NFkB_p50 p50 IkB->NFkB_p50 Sequesters IkB_degraded IκBα (Degraded) IkB->IkB_degraded Ubiquitination & Degradation Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Cytokines Induces Transcription Teucvidin This compound Teucvidin->IKK Inhibition? Teucvidin->Nucleus Block Translocation?

Caption: The NF-κB signaling pathway and potential inhibition points.

G Teucvidin This compound Bcl2 Bcl-2 (Anti-apoptotic) Teucvidin->Bcl2 Down-regulates? Bax Bax (Pro-apoptotic) Teucvidin->Bax Up-regulates? Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins.

References

Application Notes and Protocols for In Vivo Experimental Models of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin, a diterpenoid isolated from the Teucrium genus, presents a promising candidate for therapeutic development due to the well-documented anti-inflammatory, anticancer, and antimicrobial properties of other members of this plant family.[1][2][3] While direct in vivo experimental data for this compound is not extensively available, this document provides a comprehensive guide to established in vivo models and detailed protocols relevant for its evaluation. The methodologies outlined are based on successful studies of related Teucrium species and compounds, offering a robust framework for investigating the therapeutic potential of this compound.[2][4][5][6][7]

I. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[8][9][10][11][12] The inflammatory response in this model is biphasic, with an initial phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins and cytokines like TNF-α and IL-1β.[5]

Quantitative Data from Related Teucrium Species

The following table summarizes representative data from studies on Teucrium extracts in the carrageenan-induced paw edema model. This data serves as a benchmark for designing and evaluating experiments with this compound.

Plant ExtractAnimal ModelDoseTime Point (hours)% Inhibition of EdemaReference
Teucrium polium Ethanolic ExtractSprague-Dawley Rats50 mg/kg36.56% reduction in edema size[5]
Teucrium polium Ethanolic ExtractSprague-Dawley Rats100 mg/kg36.14% reduction in edema size[5]
Teucrium polium Ethanolic ExtractSprague-Dawley Rats150 mg/kg3Not specified[5]
Teucrium orientale Ethanolic ExtractRats100 mg/kg279.70%[13]
Teucrium orientale Ethanolic ExtractRats200 mg/kg290.40%[13]
Teucrium orientale Ethanolic ExtractRats400 mg/kg282.06%[13]
Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.[5][9]

  • Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)[8][10]

  • Positive control: Indomethacin or Diclofenac (e.g., 5 mg/kg)[12]

  • Vehicle (e.g., saline, DMSO, or appropriate solvent for this compound)

  • Plethysmometer or digital calipers[8][11]

3. Procedure:

  • Divide animals into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).

  • Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[11][12]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[9][10]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8][12]

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Grouping of Animals acclimatize->grouping treatment Administer this compound/Vehicle/Control grouping->treatment initial_measure Initial Paw Volume Measurement treatment->initial_measure carrageenan Carrageenan Injection initial_measure->carrageenan post_measure Post-Injection Paw Volume Measurement (hourly) carrageenan->post_measure calc Calculate % Edema Inhibition post_measure->calc stats Statistical Analysis (ANOVA) calc->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Associated Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.[14][15] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[12][14] Testing the effect of this compound on this pathway in the inflamed paw tissue can provide mechanistic insights.

G cluster_pathway NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Genes activates transcription Teucvidin This compound Teucvidin->IKK potential inhibition

Caption: Potential Inhibition of the NF-κB Pathway by this compound.

II. Anticancer Activity: Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[16][17] They allow for the in vivo assessment of a compound's ability to inhibit tumor growth.[18][19]

Quantitative Data from Related Compounds

The following table presents data from in vivo anticancer studies of compounds with mechanisms that may be relevant to this compound.

Compound/ExtractCancer Cell LineAnimal ModelDose% Tumor Growth InhibitionReference
Gymnema sylvestre Saponin Rich FractionDalton's Lymphoma Ascites (DLA)Mice100 mg/kg46.70%[20]
Gymnema sylvestre Saponin Rich FractionDalton's Lymphoma Ascites (DLA)Mice200 mg/kg60.80%[20]
FBA-TPQ (Makaluvamine analog)Breast Cancer XenograftNude MiceDose-dependentSignificant inhibition[19]
MelittinTriple-negative Breast CancerMiceNot specified31.7 ± 1.3% reduction in proliferation[21]
Experimental Protocol: Xenograft Tumor Model

1. Animals:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG) aged 4-6 weeks are typically used.[22][23]

  • Allow for an acclimatization period of 3-5 days.[22]

2. Cell Culture and Implantation:

  • Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) under sterile conditions.[19]

  • Harvest cells when they are 70-80% confluent.[22]

  • Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium) at a concentration of approximately 3 x 10^6 cells per injection volume.[22]

  • Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of each mouse.[22][23]

3. Treatment and Monitoring:

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[22][23]

  • Randomize mice into treatment and control groups.

  • Administer this compound (via i.p., i.v., or p.o. routes) and vehicle control according to the desired dosing schedule.

  • Measure tumor dimensions with digital calipers 2-3 times per week.[23]

  • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[22]

  • Monitor animal body weight and overall health throughout the study.

4. Endpoint and Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.

  • Excise tumors and weigh them.

  • Tumor tissue can be used for further analysis (e.g., histology, Western blotting to assess apoptosis markers like Bax and Bcl-2).[19][24]

  • Compare tumor growth curves and final tumor weights between groups using appropriate statistical methods.

Experimental Workflow: Xenograft Tumor Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture animal_prep Prepare Immunodeficient Mice cell_culture->animal_prep implantation Subcutaneous Cell Implantation animal_prep->implantation tumor_growth Allow Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment Administer this compound/Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Excise Tumors monitoring->endpoint analysis Analyze Tumor Weight & Growth Curves endpoint->analysis histology Further Analysis (e.g., Histology, Western Blot) endpoint->histology

Caption: Workflow for a Xenograft Anticancer Study.

III. Antimicrobial Activity: Systemic Infection Model

In vivo infection models are crucial for evaluating the efficacy of potential antimicrobial agents in a whole-organism context, which includes the host immune response.[25][26]

Quantitative Data from Antimicrobial Peptides

The following table provides examples of quantitative outcomes from in vivo studies of antimicrobial peptides, which can serve as a reference for designing experiments with this compound.

PeptideBacterial StrainAnimal ModelDoseOutcomeReference
M-PEX12Acinetobacter baumanniiMouse1x MIC>95% reduction in bacterial population within 30 min (in vitro)[27][28]
M-PEX12Acinetobacter baumanniiMouse1x & 2x MICSignificant reduction in CFU in vivo[27]
DP7Staphylococcus aureusMouseNot specifiedReduced bacterial load in peritoneal lavage[29]
Theaflavin–EpicatechinAcinetobacter baumanniiGalleria mellonellaNot specified86% larval survival at 96h[30]
Experimental Protocol: Systemic Infection Model

1. Animals:

  • BALB/c or C57BL/6 mice are commonly used.

  • Acclimatize animals as previously described.

2. Bacterial Culture and Inoculum Preparation:

  • Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Wash and resuspend the bacteria in sterile saline or PBS.

  • Determine the bacterial concentration (CFU/mL) by plating serial dilutions.

  • Prepare the inoculum to deliver a specific dose (e.g., 1 x 10^7 CFU) in a defined volume (e.g., 0.1 mL).

3. Infection and Treatment:

  • Divide mice into groups: Vehicle control, positive control (e.g., a known antibiotic), and this compound treatment groups.

  • Infect the mice via intraperitoneal injection of the bacterial suspension.

  • Administer this compound or controls at specific time points post-infection (e.g., 1 and 6 hours).

4. Endpoint and Analysis:

  • Monitor the survival of the animals over a period of time (e.g., 72 hours).

  • In separate groups, euthanize animals at a specific time point (e.g., 24 hours) to determine the bacterial load in relevant tissues (e.g., peritoneal fluid, spleen, liver).

  • Homogenize tissues, perform serial dilutions, and plate on appropriate agar to count CFU.

  • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

  • Analyze bacterial load data using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Relationship: In Vitro to In Vivo Antimicrobial Testing

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation mic Determine Minimum Inhibitory Concentration (MIC) time_kill Time-Kill Kinetics Assay mic->time_kill toxicity Determine Maximum Tolerated Dose (MTD) time_kill->toxicity Provides dosing guidance infection_model Systemic Infection Model toxicity->infection_model bacterial_load Assess Bacterial Load (CFU) infection_model->bacterial_load survival Monitor Survival infection_model->survival

Caption: Progression from In Vitro to In Vivo Antimicrobial Testing.

IV. Important Considerations

  • Toxicity: It is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) of this compound before efficacy studies. Some Teucrium species have been associated with hepatotoxicity.[31]

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing effective dosing regimens.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The in vivo experimental models and protocols detailed in this document provide a solid foundation for the preclinical evaluation of this compound. By systematically assessing its anti-inflammatory, anticancer, and antimicrobial properties, researchers can elucidate its therapeutic potential and pave the way for further development. The provided workflows and pathway diagrams serve as visual aids to guide experimental design and interpretation of results.

References

Application Notes and Protocols for 12-epi-Teucvidin Dissolution in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a diterpenoid compound isolated from plants of the Teucrium genus. Diterpenoids from this genus are noted for their potential biological activities, including anti-inflammatory and antioxidant effects. Proper dissolution of this hydrophobic compound is critical for accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound for use in cell-based studies.

Data Presentation: Solubility of this compound

SolventExpected SolubilityRecommended Starting Concentration for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)High10-50 mMDMSO is a strong polar aprotic solvent suitable for dissolving many hydrophobic compounds for in vitro use.[1] The final concentration in cell culture media should be kept low (typically ≤0.5%) to avoid cytotoxicity.
Ethanol (EtOH)Moderate to High10-50 mMAn alternative to DMSO, though it may be more volatile and potentially more cytotoxic at similar concentrations in some cell lines.
Methanol (MeOH)Moderate1-10 mMCan be used for initial solubilization, but DMSO or ethanol are generally preferred for creating stock solutions for cell culture.
WaterLow / InsolubleNot RecommendedThis compound is expected to have poor aqueous solubility.
Cell Culture MediaLow / InsolubleNot RecommendedDirect dissolution in aqueous media is not advised due to the high probability of precipitation.

Experimental Protocols

This section details the recommended procedure for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.

Materials
  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium appropriate for the experiment

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Aseptically handle all materials in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound to be determined by the user from the supplier's data sheet), weigh out the required mass.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into pre-warmed sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the culture medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level for the cell line being used (typically ≤0.5%).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound solutions for in vitro assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution Aliquot store->thaw Begin Experiment dilute Serially dilute in cell culture medium thaw->dilute add_to_cells Add to cell culture for in vitro assay dilute->add_to_cells G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation Ub Proteasome IkB->Ub Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IKK Inflammatory Stimuli (e.g., TNF-α, IL-1β) DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Oxidative Stress Ub Proteasome Nrf2_Keap1->Ub Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes

References

Application Note: Development of Analytical Standards for 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a diterpenoid compound that has been isolated from plants of the Teucrium genus.[1] Preliminary studies suggest that this natural product possesses promising pharmacological properties, including antioxidant, analgesic, and anti-inflammatory activities, making it a person of interest for further investigation and potential drug development.[1] The genus Teucrium has a long history in traditional medicine for treating a variety of ailments, and modern research has begun to validate these uses by identifying bioactive compounds and exploring their mechanisms of action.[2][3][4]

The development of a well-characterized analytical standard for this compound is a critical prerequisite for advancing its research. A certified reference material is essential for the accurate quantification of the compound in biological matrices, for quality control of herbal preparations, and for ensuring the reproducibility of preclinical and clinical studies. This document provides a comprehensive overview of the protocols for the isolation, characterization, and quantification of this compound to establish a reliable analytical standard.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from Teucrium plant material.

1. Plant Material and Extraction:

  • Collect and dry the aerial parts of the Teucrium plant.
  • Grind the dried plant material into a fine powder.
  • Perform a Soxhlet extraction with methanol for 8-12 hours.
  • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

2. Fractionation of the Crude Extract:

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound.

3. Chromatographic Purification:

  • Subject the this compound rich fraction to column chromatography on silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Collect the fractions and monitor by TLC.
  • Pool the fractions containing the compound of interest and concentrate.
  • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Protocol 2: Structural Characterization of this compound

The identity and structure of the purified this compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the complete chemical structure.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (e.g., using ESI-TOF or Orbitrap) to determine the exact molecular weight and elemental composition. The molecular formula for Teucvidin is C19H20O5.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the wavelength of maximum absorption.

Protocol 3: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the development and validation of an HPLC method for purity assessment and quantification of this compound.

1. HPLC System and Conditions:

  • Instrument: HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined from UV-Vis spectroscopy.
  • Injection Volume: 10 µL.
  • Column Temperature: 25 °C.

2. Method Validation:

  • Specificity: Analyze blank, placebo, and this compound samples to ensure no interference at the retention time of the analyte.
  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
  • Precision:
  • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts.
  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Data Presentation

The quantitative data generated from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: HPLC Method Validation Parameters for this compound

ParameterResultAcceptance Criteria
Linearity
Range (µg/mL)1 - 100-
Correlation Coefficient (r²)0.9995≥ 0.999
Precision (%RSD)
Repeatability (n=6)0.85≤ 2%
Intermediate Precision (n=6)1.20≤ 2%
Accuracy (% Recovery)
Low Concentration99.5%98 - 102%
Medium Concentration100.2%98 - 102%
High Concentration99.8%98 - 102%
Sensitivity
LOD (µg/mL)0.1-
LOQ (µg/mL)0.3-

Table 2: Purity Profile of Purified this compound

Purity TestResult
HPLC Purity (Area %)99.8%
Loss on Drying< 0.5%
Residue on Ignition< 0.1%
Heavy Metals< 10 ppm

Visualizations

Workflow_for_Analytical_Standard_Development cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_qc Quality Control & Standard Development plant_material Teucrium Plant Material extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc structural_elucidation Structural Elucidation (NMR, MS, FTIR) prep_hplc->structural_elucidation hplc_method HPLC Method Development & Validation structural_elucidation->hplc_method purity_assessment Purity Assessment hplc_method->purity_assessment certified_standard Certified Analytical Standard purity_assessment->certified_standard

Caption: Workflow for the development of a this compound analytical standard.

Anti_Inflammatory_Signaling_Pathway teucvidin This compound ikk IKK Complex teucvidin->ikk inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates transcription inflammation Inflammation inflammatory_genes->inflammation Quality_Control_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Determination cluster_stability Stability Assessment qc_steps Identity Purity Potency Stability nmr NMR qc_steps:f0->nmr ms Mass Spec qc_steps:f0->ms ftir FTIR qc_steps:f0->ftir hplc HPLC (Area %) qc_steps:f1->hplc lod Loss on Drying qc_steps:f1->lod roi Residue on Ignition qc_steps:f1->roi qnmr qNMR qc_steps:f2->qnmr hplc_quant HPLC (vs. Standard) qc_steps:f2->hplc_quant stress Stress Testing qc_steps:f3->stress long_term Long-term Storage qc_steps:f3->long_term

References

Application of Neo-clerodane Diterpenoids in Natural Product Drug Discovery: A Focus on 12-epi-Teucvidin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on 12-epi-Teucvidin is limited, the broader class of neo-clerodane diterpenoids, abundantly found in the Teucrium genus (Lamiaceae family), presents a rich scaffold for natural product drug discovery. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. This document provides an overview of the application of these natural products in drug discovery, with a focus on their mechanisms of action and methodologies for their evaluation, using representative examples from the scientific literature.

Neo-clerodane diterpenoids are characterized by a bicyclic decalin core and a side chain at C-9, which often includes a furan or lactone moiety. This structural complexity offers a wide field for chemical modification and structure-activity relationship (SAR) studies.

Key Biological Activities and Therapeutic Potential

Neo-clerodane diterpenoids isolated from various plant species, including Teucrium and Scutellaria, have demonstrated significant therapeutic potential in several key areas:

  • Anti-inflammatory Activity: A prominent bioactivity of this class of compounds is their ability to modulate inflammatory pathways. For instance, certain neo-clerodane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of neo-clerodane diterpenoids against various cancer cell lines.[1] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in cancer progression.

  • Antiviral Activity: Recent research has identified neo-clerodane diterpenoids with potent antiviral properties. A notable example is the inhibition of HIV-1 reverse transcriptase-associated RNase H function, a critical enzyme for viral replication.[2]

Quantitative Data on Representative Neo-clerodane Diterpenoids

To illustrate the therapeutic potential of this compound class, the following table summarizes the biological activity of two representative neo-clerodane diterpenoids.

Compound NameSourceBiological ActivityAssayIC50 Value
Flavuglaucin BTeucrium flavumHIV-1 RNase H InhibitionBiochemical Assay9.1 µM[2]
Compound 36Scutellaria barbataInhibition of NO ProductionLPS-stimulated RAW 264.7 macrophages10.6 µM

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of natural products as drug candidates. Below are protocols for key experiments cited in the study of neo-clerodane diterpenoids.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is designed to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
  • Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide:

  • After the incubation period, collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
  • Incubate the mixture at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the concentration of nitrite using a sodium nitrite standard curve.
  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Protocol 2: HIV-1 RNase H Inhibition Assay

This biochemical assay evaluates the ability of a compound to inhibit the enzymatic activity of the RNase H domain of HIV-1 reverse transcriptase.

1. Assay Components:

  • Recombinant HIV-1 RNase H enzyme.
  • A fluorescently labeled RNA/DNA hybrid substrate.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

2. Experimental Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 RNase H enzyme.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the reaction by adding the RNA/DNA hybrid substrate.
  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the RNA strand from the hybrid by RNase H results in an increase in fluorescence.
  • Calculate the initial reaction rates from the linear phase of the fluorescence curve.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which neo-clerodane diterpenoids exert their biological effects is fundamental for their development as therapeutic agents.

Anti-inflammatory Mechanism via NF-κB Pathway

One of the well-characterized anti-inflammatory mechanisms of neo-clerodane diterpenoids involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Nucleus->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production Compound36 Neo-clerodane (e.g., Compound 36) Compound36->IKK Inhibition of IκBα Phosphorylation

Caption: NF-κB signaling pathway and the inhibitory action of a representative neo-clerodane diterpenoid.

In this pathway, the inflammatory stimulus LPS activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS. Compound 36, a neo-clerodane diterpenoid from Scutellaria barbata, has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent NO production.

Experimental Workflow for Bioassay-Guided Fractionation

The discovery of bioactive neo-clerodane diterpenoids often relies on a systematic process of extraction, fractionation, and biological testing.

experimental_workflow Plant_Material Plant Material (e.g., Teucrium sp.) Extraction Crude Extract Plant_Material->Extraction Bioassay1 Biological Screening (e.g., Anti-inflammatory Assay) Extraction->Bioassay1 Fractionation Fractionation (e.g., Chromatography) Bioassay1->Fractionation Active Extract Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 Active_Fraction Active Fraction(s) Bioassay2->Active_Fraction Identified Isolation Isolation of Pure Compounds Active_Fraction->Isolation Pure_Compounds Pure Compounds (e.g., Neo-clerodanes) Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Bioassay Definitive Bioassays (IC50, Mechanism) Structure_Elucidation->Final_Bioassay

References

Application Notes and Protocols for 12-epi-Teucvidin as a Chemical Probe for the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-epi-Teucvidin is a diterpenoid natural product isolated from Teucrium fourrifarium.[1] Compounds from the Teucrium genus are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[1][2] This has led to investigations into their potential as therapeutic agents and research tools. These application notes describe the proposed use of this compound as a chemical probe to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Disclaimer: The following protocols and data are presented as a hypothetical application of this compound based on the known activities of related compounds. Further experimental validation is required to confirm these findings.

Biological Activity and Proposed Mechanism of Action

Based on the anti-inflammatory potential of diterpenoids from the Teucrium genus, it is hypothesized that this compound exerts its effects by modulating the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

We propose that this compound acts as an inhibitor of the IKKβ subunit of the IKK complex, thereby preventing the degradation of IκBα and blocking NF-κB nuclear translocation and subsequent gene activation.

Data Presentation

Table 1: In Vitro Kinase Assay of this compound against IKKβ

CompoundConcentration (µM)IKKβ Inhibition (%)IC₅₀ (µM)
This compound0.115.2 ± 2.15.3
148.9 ± 5.5
1092.1 ± 3.8
Staurosporine (Control)0.195.7 ± 2.30.02

Table 2: Cellular Target Engagement of this compound in HEK293T cells

TreatmentIκBα Phosphorylation (Fold Change vs. TNFα)
Vehicle0.1 ± 0.05
TNFα (10 ng/mL)1.0
This compound (10 µM) + TNFα0.25 ± 0.08

Table 3: Effect of this compound on TNFα-induced Gene Expression in A549 cells

GeneTreatmentRelative mRNA Expression (Fold Change)
IL-6Vehicle1.0
TNFα (10 ng/mL)25.4 ± 3.1
This compound (10 µM) + TNFα4.2 ± 0.9
IL-8Vehicle1.0
TNFα (10 ng/mL)42.1 ± 5.7
This compound (10 µM) + TNFα7.8 ± 1.5

Experimental Protocols

1. In Vitro IKKβ Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of IKKβ.

  • Materials:

    • Recombinant human IKKβ enzyme

    • IKKβ substrate (e.g., GST-IκBα)

    • ATP, [γ-³²P]ATP

    • This compound

    • Kinase assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • SDS-PAGE gels and reagents

    • Phosphorimager

  • Protocol:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant IKKβ, and the GST-IκBα substrate.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM).

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding SDS loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated substrate using a phosphorimager.

    • Quantify the band intensities to determine the percentage of inhibition.

2. Cellular Target Engagement: Western Blot for Phospho-IκBα

  • Objective: To confirm that this compound engages its target in a cellular context by measuring the phosphorylation of IκBα.

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS

    • This compound

    • TNFα

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound (10 µM) or vehicle for 1 hour.

    • Stimulate the cells with TNFα (10 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to total IκBα and β-actin.

3. Gene Expression Analysis by qRT-PCR

  • Objective: To evaluate the effect of this compound on the expression of NF-κB target genes.

  • Materials:

    • A549 cells

    • RPMI-1640 with 10% FBS

    • This compound

    • TNFα

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for IL-6, IL-8, and GAPDH

  • Protocol:

    • Seed A549 cells in 12-well plates.

    • Pre-treat the cells with this compound (10 µM) or vehicle for 1 hour.

    • Stimulate with TNFα (10 ng/mL) for 6 hours.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for IL-6, IL-8, and the housekeeping gene GAPDH.

    • Calculate the relative gene expression using the ΔΔCt method.

Visualizations

G TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB P Teucvidin This compound Teucvidin->IKK_complex IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes

Caption: Proposed mechanism of action of this compound on the NF-κB pathway.

G start Start cells Seed HEK293T cells start->cells pretreat Pre-treat with This compound or Vehicle cells->pretreat stimulate Stimulate with TNFα pretreat->stimulate lyse Lyse cells stimulate->lyse western Western Blot for p-IκBα and total IκBα lyse->western analyze Analyze Data western->analyze end End analyze->end

Caption: Workflow for cellular target engagement analysis.

References

Application Notes and Protocols: Enhancing the Bioactivity of 12-epi-Teucvidin through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a neo-clerodane diterpenoid originally isolated from plants of the Teucrium genus. This natural product has shown potential as a lead compound for drug development due to its inherent biological activities, including antioxidant, analgesic, and anti-inflammatory properties. To improve its therapeutic potential, chemical derivatization presents a promising strategy to enhance its potency, selectivity, and pharmacokinetic profile. These application notes provide detailed protocols for the synthesis of this compound derivatives and for the evaluation of their enhanced anti-inflammatory and cytotoxic activities. Structure-activity relationship (SAR) studies on related neo-clerodane diterpenes suggest that modifications at specific positions can significantly impact bioactivity. For instance, the presence of an α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond has been found to be crucial for the anti-inflammatory activity of some neo-clerodane diterpenoids[1][2].

Experimental Protocols

Part 1: Derivatization of this compound

This section outlines synthetic protocols for creating a library of this compound derivatives. These reactions target hydroxyl and lactone functionalities, which are common modification sites in related diterpenes.

1.1 General Esterification Protocol ( targeting hydroxyl groups)

  • Objective: To introduce various acyl groups to the hydroxyl functionalities of this compound to explore the impact of lipophilicity and steric bulk on activity.

  • Materials:

    • This compound

    • Anhydrous dichloromethane (DCM)

    • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine (TEA) or pyridine as a base

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to yield the desired ester derivative.

    • Characterize the purified product by NMR and Mass Spectrometry.

1.2 General Etherification Protocol (targeting hydroxyl groups)

  • Objective: To introduce alkyl or aryl groups via ether linkages to investigate the influence of different substituents on bioactivity.

  • Materials:

    • This compound

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride

    • Anhydrous magnesium sulfate

    • Solvents for chromatography

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.5 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired alkyl halide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

    • Characterize the purified ether derivative by spectroscopic methods.

1.3 Lactone Ring Reduction

  • Objective: To open the lactone ring to form a diol, which can be a key modification for altering the compound's activity profile.

  • Materials:

    • This compound derivative

    • Anhydrous THF

    • Lithium aluminium hydride (LiAlH4)

    • Sodium sulfate decahydrate

    • Ethyl acetate

  • Procedure:

    • Dissolve the this compound derivative (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of LiAlH4 (2 equivalents) in THF.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction by the careful, sequential addition of water, 15% aqueous NaOH, and then more water.

    • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

    • Add sodium sulfate decahydrate and stir for another 30 minutes.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the resulting diol by column chromatography.

    • Characterize the product to confirm the lactone ring opening.

Part 2: Biological Activity Assays

2.1 In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To evaluate the potential of this compound derivatives to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • This compound and its derivatives dissolved in DMSO

    • Dexamethasone (positive control)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

2.2 In Vitro Anticancer Activity Assay: MTT Assay

  • Objective: To assess the cytotoxic effects of this compound derivatives on various cancer cell lines. Clerodane diterpenes have been reported to exhibit activity against different cancer cell lines[3][4].

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Appropriate cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • This compound and its derivatives

    • Doxorubicin (positive control)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the activities of the different derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundConcentration (µM)% NO InhibitionIC50 (µM)Cell Viability (%) at IC50
This compound1015 ± 2.1> 50> 95
Derivative 11045 ± 3.512.5> 90
Derivative 21060 ± 4.28.7> 90
Dexamethasone1095 ± 1.80.5> 95

Table 2: Cytotoxic Activity of this compound Derivatives against MCF-7 Cells

CompoundIC50 (µM)
This compound> 100
Derivative 325.3 ± 2.8
Derivative 415.8 ± 1.9
Doxorubicin0.8 ± 0.1

Visualization of Pathways and Workflows

Experimental Workflow for Derivatization and Bioactivity Screening

experimental_workflow cluster_synthesis Derivatization cluster_screening Bioactivity Screening start This compound ester Esterification start->ester ether Etherification start->ether reduction Lactone Reduction start->reduction derivatives Derivative Library ester->derivatives ether->derivatives reduction->derivatives anti_inflammatory Anti-inflammatory Assay (NO Inhibition) derivatives->anti_inflammatory Test Compounds anticancer Anticancer Assay (MTT) derivatives->anticancer Test Compounds data_analysis Data Analysis (IC50 Determination) anti_inflammatory->data_analysis anticancer->data_analysis

Caption: Workflow for synthesizing and screening this compound derivatives.

Simplified NF-κB Signaling Pathway in Inflammation

nfkb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes induces transcription Derivative This compound Derivative Derivative->IKK inhibits mapk_pathway GF Growth Factor GFR Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Derivative This compound Derivative Derivative->Raf inhibits

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isolation of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 12-epi-Teucvidin, a neo-clerodane diterpenoid with potential antioxidant, analgesic, and anti-inflammatory properties.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound from plant sources, such as Teucrium fourrifarium or Teucrium bicolor.[1][2]

Problem Potential Cause(s) Recommended Solution(s)
Low Initial Extraction Yield 1. Inefficient solvent penetration into the plant material.2. Insufficient extraction time or temperature.3. Degradation of the target compound during extraction.1. Ensure the plant material is finely powdered to maximize surface area.2. Optimize extraction parameters: consider Soxhlet extraction for exhaustive extraction or ultrasonication/microwave-assisted extraction to improve efficiency.[3]3. Use moderate temperatures to prevent degradation of heat-labile diterpenoids.
Co-extraction of Impurities (e.g., pigments, flavonoids) 1. Use of a highly polar solvent in the initial extraction step.2. The complex chemical composition of the plant matrix.[3][4][5]1. Perform a preliminary defatting step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.2. Employ a multi-step liquid-liquid partitioning scheme (e.g., methanol/water followed by partitioning with ethyl acetate or dichloromethane) to separate compounds based on polarity.
Poor Separation of this compound from its Epimer (Teucvidin) 1. Structural similarity of the isomers leading to co-elution.2. Inadequate resolution of the chromatographic system.[6]1. Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase, which can differentiate between optical isomers.[7]2. Optimize the mobile phase composition and gradient for preparative HPLC to enhance separation.[3]3. Consider counter-current chromatography as an alternative separation technique for closely related isomers.[8]
Compound Degradation During Silica Gel Chromatography 1. Acidity of the silica gel can cause rearrangement or degradation of sensitive diterpenoids.2. Prolonged contact time with the stationary phase.1. Use deactivated or neutral silica gel.2. Minimize the time the compound spends on the column by optimizing the elution gradient.3. Consider alternative stationary phases like alumina or bonded-phase silica.
Difficulty in Achieving High Purity (>95%) 1. Presence of multiple, structurally related neo-clerodane diterpenoids in the extract.[2][4][9]2. Overlapping peaks in the final purification step.1. Employ orthogonal separation techniques. For example, follow normal-phase chromatography with reverse-phase HPLC.2. Recrystallization of the semi-purified fraction can be an effective final purification step.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common plant source for this compound?

A1: this compound is a diterpenoid that has been isolated from plants of the Teucrium genus (Lamiaceae family), such as Teucrium fourrifarium and Teucrium bicolor.[1][2] The genus Teucrium is a known rich source of neo-clerodane diterpenoids.[4][5][10]

Q2: What are the main challenges in the large-scale isolation of this compound?

A2: The primary challenges include:

  • Low abundance in the plant material, requiring large amounts of biomass for extraction.

  • Complex mixtures of structurally similar neo-clerodane diterpenoids, making purification difficult.[4][11]

  • The presence of isomers , such as its C-12 epimer, Teucvidin, which have very similar chromatographic behavior, posing a significant separation challenge.[2][6]

Q3: Which extraction solvents are most effective for obtaining a crude extract rich in diterpenoids?

A3: Methanol or ethanol are commonly used for the initial extraction of diterpenoids from Teucrium species.[3][4] These polar solvents are effective at extracting a broad range of secondary metabolites. Subsequent liquid-liquid partitioning with solvents of varying polarity, such as ethyl acetate or butanol, is then used to enrich the diterpenoid fraction.[4]

Q4: What analytical techniques are recommended for monitoring the purification process?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and to guide fraction pooling.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the molecular weight of the compound in different fractions.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final isolated compound.[4]

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Milling and Defatting: Air-dried and powdered aerial parts of the plant material are first macerated with a non-polar solvent like hexane at room temperature to remove fats and pigments.

  • Extraction: The defatted plant material is then exhaustively extracted with methanol or ethanol using a Soxhlet apparatus or percolation.[3]

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Liquid-Liquid Partitioning: The crude extract is suspended in a methanol-water mixture and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. The diterpenoid fraction is typically enriched in the ethyl acetate layer.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography: The enriched ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Analysis: Fractions are collected and analyzed by TLC. Fractions containing compounds with similar Rf values to a this compound standard are pooled.

  • Preparative HPLC: The pooled fractions are further purified by preparative HPLC on a C18 column with a mobile phase gradient, such as methanol-water or acetonitrile-water, to isolate the pure compound.[3] Isocratic elution may be necessary to resolve closely eluting isomers.

Visualizations

Experimental Workflow

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis A Powdered Plant Material B Defatting (Hexane) A->B C Methanol Extraction B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Enriched Diterpenoid Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Pooling (TLC Analysis) G->H I Preparative HPLC H->I J Pure this compound I->J K Purity Check (HPLC) J->K L Structure Elucidation (NMR, MS) K->L G cluster_0 Standard Chromatography cluster_1 Advanced Techniques A Crude Diterpenoid Fraction B This compound A->B C Teucvidin (Epimer) A->C D Other Diterpenoids A->D E Co-elution B->E C->E F Chiral HPLC E->F Requires G Counter-Current Chromatography E->G Requires H Separated Isomers F->H G->H

References

Technical Support Center: Optimizing 12-epi-Teucvidin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 12-epi-Teucvidin extraction from plant sources, primarily of the Teucrium genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a neo-clerodane diterpenoid. It has been isolated from various plants belonging to the Teucrium genus, including Teucrium fourrifarium and Teucrium bicolor. These plants are the primary sources for its extraction.

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow for obtaining this compound involves:

  • Plant Material Preparation: Drying and grinding of the aerial parts of the plant.

  • Extraction: Using a suitable solvent and extraction technique to isolate the crude extract.

  • Purification: Employing chromatographic techniques to separate this compound from other compounds in the crude extract.

  • Analysis and Quantification: Using methods like High-Performance Liquid Chromatography (HPLC) to determine the purity and yield of the final product.

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical for achieving a high yield. Neo-clerodane diterpenoids like this compound are typically extracted using solvents of medium to high polarity. Commonly used solvents include:

  • Methanol

  • Ethanol

  • Ethyl Acetate

  • Dichloromethane

  • Hexane (often used for initial defatting)

A sequential extraction with solvents of increasing polarity is often employed to remove unwanted compounds and enrich the target molecule.

Q4: What extraction techniques can be used, and how do they compare?

A4: Several techniques can be used, each with its advantages and disadvantages in terms of yield, extraction time, and potential for compound degradation.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is time-consuming but gentle on the compound.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but uses heat, which may degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Comparative studies on similar compounds suggest that UAE and MAE can offer higher yields in shorter times compared to conventional methods.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.
Inappropriate Solvent Choice The polarity of the extraction solvent should be optimized. For neo-clerodane diterpenoids, a step-wise extraction starting with a non-polar solvent (e.g., hexane) to remove fats and waxes, followed by a more polar solvent (e.g., methanol or ethyl acetate), can improve the yield of the target compound.
Insufficient Extraction Time or Temperature For maceration, allow for a sufficient soaking period (e.g., 24-72 hours) with occasional agitation. For UAE and MAE, optimize the extraction time and temperature based on preliminary experiments to maximize yield without causing degradation.
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio may result in incomplete extraction. A common starting point is a 10:1 (v/w) ratio of solvent to dry plant material. This can be optimized to balance yield and solvent consumption.
Low Purity of this compound in the Final Product
Potential Cause Recommended Solution
Inefficient Purification Column chromatography is a critical step. Optimize the stationary phase (e.g., silica gel) and the mobile phase (solvent system) to achieve good separation. A gradient elution from a non-polar to a more polar solvent system is often effective.
Co-elution of Impurities If impurities have similar polarity to this compound, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18).
Compound Degradation This compound may be sensitive to heat, light, or pH changes. Avoid excessive heat during solvent evaporation (use a rotary evaporator at low temperatures). Store extracts and purified fractions in a cool, dark place.

Experimental Protocols

Protocol 1: Maceration-Based Extraction
  • Preparation: Air-dry the aerial parts of the Teucrium species and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material (100 g) with n-hexane (500 mL) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract.

  • Extraction: Macerate the defatted plant material with methanol (500 mL) for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC) to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Use 10 g of dried, powdered plant material.

  • Extraction: Place the sample in a flask with 100 mL of 80% ethanol. Submerge the flask in an ultrasonic bath.

  • Sonication: Apply ultrasonic waves at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

  • Purification: Proceed with column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes hypothetical yield data for different extraction methods, based on trends observed for similar compounds, to guide optimization efforts. Actual yields will vary depending on the plant source and specific experimental conditions.

Extraction Method Solvent Temperature (°C) Time Hypothetical Relative Yield of this compound (%)
MacerationMethanol2572 h60
SoxhletEthanol788 h75
Ultrasound-Assisted80% Ethanol5030 min85
Microwave-Assisted80% Ethanol8010 min90

Visualizations

Extraction_Workflow Plant Plant Material (Teucrium sp.) Prep Drying & Grinding Plant->Prep Extract Extraction (Maceration/UAE/MAE) Prep->Extract Crude Crude Extract Extract->Crude Purify Column Chromatography Crude->Purify HPLC Prep. HPLC (Optional) Purify->HPLC Final Pure this compound Purify->Final HPLC->Final Analysis HPLC-UV/MS Analysis Final->Analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Cause1 Plant Material Preparation Start->Cause1 Cause2 Extraction Parameters Start->Cause2 Cause3 Purification Losses Start->Cause3 Sol1 Optimize Drying & Grinding Cause1->Sol1 Sol2 Adjust Solvent, Time, Temp. Cause2->Sol2 Sol3 Optimize Chromatography Conditions Cause3->Sol3

Technical Support Center: Optimizing HPLC Separation of 12-epi-Teucvidin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of 12-epi-Teucvidin from its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers important?

A1: this compound is a neo-clerodane diterpenoid, a class of compounds with diverse biological activities.[1][2] Isomers, including epimers, can exhibit significantly different pharmacological and toxicological profiles. Therefore, accurate separation and quantification of each isomer are critical for drug discovery, development, and quality control to ensure the efficacy and safety of potential therapeutic agents.

Q2: What is the general HPLC strategy for separating diterpenoid isomers like this compound?

A2: Reversed-phase HPLC (RP-HPLC) is the most common approach for separating neo-clerodane diterpenes.[1] The separation relies on subtle differences in the polarity and stereochemistry of the isomers. A C18 stationary phase is often effective, combined with a mobile phase gradient of water and an organic modifier like methanol or acetonitrile.[1][3] Optimization of the mobile phase composition, gradient profile, temperature, and flow rate is crucial for achieving baseline resolution.

Q3: Which organic modifier is better for this separation: methanol or acetonitrile?

A3: The choice between methanol and acetonitrile can significantly impact selectivity. Acetonitrile generally has a stronger elution strength, which can lead to shorter run times.[4][5] However, methanol, being a protic solvent, can offer different selectivity due to its hydrogen-bonding capabilities, which may be advantageous for separating closely related isomers.[4][5] It is recommended to screen both solvents during method development to determine the optimal choice for your specific mixture of isomers.

Q4: How does temperature affect the separation of this compound and its isomers?

A4: Temperature influences solvent viscosity, analyte solubility, and the kinetics of interaction with the stationary phase.[6][7] Increasing the temperature generally decreases retention times and can improve peak efficiency. However, for some isomer separations, lower temperatures may enhance resolution by increasing the differential interaction with the stationary phase.[6] It is advisable to evaluate a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Cause Solution
Inadequate Mobile Phase Strength Modify the gradient profile. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. Start with a lower initial percentage of the organic modifier.
Suboptimal Organic Modifier If using acetonitrile, try substituting it with methanol, or vice-versa. A mixture of both may also provide unique selectivity.[5][8]
Incorrect Column Temperature Systematically vary the column temperature. Try decreasing the temperature in 5°C increments, as this can sometimes enhance the separation of epimers.[6]
Inappropriate Stationary Phase While a standard C18 column is a good starting point, consider a column with a different selectivity, such as a phenyl-hexyl or a C30 phase, which can offer different interactions for isomer separation.
Flow Rate Too High Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution.

Problem 2: Peak Tailing

Possible Cause Solution
Secondary Interactions with Silica Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing for polar compounds.[3]
Column Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to broad and asymmetric peaks.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce peak broadening.

Problem 3: Unstable Retention Times

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analysis.[6][7]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

The following is a suggested starting protocol for the separation of this compound and its isomers based on methods for similar neo-clerodane diterpenoids.[1][3] Optimization will likely be required.

Recommended Starting HPLC Parameters

Parameter Condition
Column C18 (e.g., SunFire C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation: Example Optimization Data

The following table illustrates how systematic changes to the mobile phase composition can affect the resolution of two hypothetical Teucvidin isomers.

Condition Mobile Phase B Gradient Resolution (Rs) Observations
A (Starting) Acetonitrile30-70% over 40 min1.2Partial co-elution.
B (Shallower Gradient) Acetonitrile30-60% over 50 min1.6Improved resolution.
C (Methanol) Methanol30-70% over 40 min1.4Different selectivity, partial improvement.
D (Optimized Methanol) Methanol35-65% over 50 min1.8Baseline separation achieved.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor Resolution of Isomers ChangeGradient Adjust Gradient Profile (e.g., make it shallower) Start->ChangeGradient CheckSolvent Change Organic Modifier (Acetonitrile <=> Methanol) ChangeGradient->CheckSolvent Still not resolved End Achieved Baseline Separation ChangeGradient->End Resolved AdjustTemp Optimize Column Temperature CheckSolvent->AdjustTemp Still not resolved CheckSolvent->End Resolved ChangeColumn Consider Different Column Chemistry AdjustTemp->ChangeColumn Still not resolved AdjustTemp->End Resolved ChangeColumn->End Resolved HPLC_Optimization_Logic cluster_0 Primary Optimization Parameters cluster_1 Secondary Optimization Parameters cluster_2 Goal MobilePhase Mobile Phase - Solvent Type (ACN/MeOH) - Gradient Profile - pH (Modifier) Resolution Baseline Separation (Rs > 1.5) MobilePhase->Resolution Temperature Column Temperature - Increase for efficiency - Decrease for selectivity Temperature->Resolution StationaryPhase Stationary Phase - C18 (Standard) - Phenyl-Hexyl - C30 StationaryPhase->Resolution FlowRate Flow Rate - Decrease for resolution - Increase for throughput FlowRate->Resolution

References

Technical Support Center: Synthesis of the 12-epi-Teucvidin Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the 12-epi-Teucvidin core structure. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex neo-clerodane diterpenoid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Diastereoselectivity in the Decalin Core Formation

Question: I am observing a mixture of diastereomers after the Michael/Conia-ene cascade cyclization to form the cis-decalin skeleton. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the formation of the cis-decalin core is crucial and is influenced by substrate control. The stereogenic center at C8 of the clerodane skeleton is designed to direct the stereochemical outcome of the cascade cyclization, leading to the formation of three new stereogenic centers in a single diastereomer.[1][2]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of your acyclic precursor. Impurities can lead to the formation of multiple products.

    • Substrate Conformation: The conformation of the acyclic substrate during the cyclization is critical. Solvent and temperature can influence this. Consider screening different solvents to find the optimal conditions that favor the desired transition state.

    • Reaction Conditions: While the reported synthesis shows high diastereoselectivity (72% yield, single diastereomer), subtle changes in temperature or reaction time could affect the outcome.[1][2] Ensure precise temperature control and monitor the reaction progress closely.

2. Issues with the Fused Furanone Moiety Construction

Question: I am experiencing low yields and side reactions during the construction of the fused furanone moiety via the epoxidation/dealkoxycarbonylation protocol. What are the likely causes?

Answer: The formation of the furanone ring is a sensitive step. Furan rings, in general, can be susceptible to ring-opening under acidic conditions, and the intermediates in this sequence may be unstable.[3][4]

  • Troubleshooting Steps:

    • Epoxidation Step: Ensure the epoxidation is clean and complete. Incomplete reaction will lead to a complex mixture. Use of a mild and selective epoxidizing agent is recommended.

    • Dealkoxycarbonylation Conditions: This step likely proceeds through an intermediate that can be prone to side reactions. Ensure that the reaction is performed under strictly anhydrous and inert conditions. The choice of base and temperature is critical. A weaker, non-nucleophilic base at low temperatures might prevent unwanted side reactions.

    • Purification: The furanone product may be sensitive to silica gel chromatography. Consider using a deactivated silica gel or alternative purification methods like flash chromatography with a neutral solvent system or crystallization.

3. Challenges in the Intramolecular Diels-Alder (IMDA) Reaction

Question: My intramolecular Diels-Alder (IMDA) reaction to form the polycyclic core is sluggish, has a low yield, or is producing the wrong regio- or stereoisomer. What can I do?

Answer: The IMDA reaction is a powerful tool for constructing complex polycyclic systems, but its success is highly dependent on the substrate's conformation and the reaction conditions.[5][6] The tether connecting the diene and dienophile imposes significant conformational constraints.[7]

  • Troubleshooting Steps:

    • Thermal Conditions: Many IMDA reactions require elevated temperatures to overcome the activation energy.[8] If the reaction is sluggish, a gradual increase in temperature might be necessary. However, excessive heat can lead to decomposition or the formation of undesired isomers.

    • Lewis Acid Catalysis: The use of a Lewis acid can sometimes accelerate the reaction and improve stereoselectivity by coordinating to the dienophile. Screen a variety of Lewis acids and catalyst loadings.

    • High Dilution: To prevent intermolecular dimerization or polymerization, which can compete with the desired intramolecular reaction, running the reaction under high dilution conditions is often essential.[5]

    • Substrate Design: If the reaction consistently fails, it may be due to an unfavorable geometry of the tether connecting the diene and dienophile, making it difficult for the molecule to adopt the necessary transition state conformation.[7] Re-evaluation of the synthetic route to a different IMDA precursor might be necessary in extreme cases.

4. Furan Ring Instability and Unwanted Reactions

Question: The furan ring in my intermediates appears to be decomposing or undergoing unwanted side reactions, especially during purification or subsequent steps. How can I protect it?

Answer: Furans are electron-rich aromatic compounds and can be sensitive to strong acids and electrophiles, which can lead to polymerization or ring-opening.[3]

  • Troubleshooting Steps:

    • Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions for reactions and workups. If an acidic step is necessary, consider using buffered systems or performing the reaction at low temperatures to minimize furan degradation.

    • Inert Atmosphere: Some furan derivatives can be sensitive to oxidation. Performing reactions and handling intermediates under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Purification: As mentioned, avoid highly acidic silica gel for chromatography. Use deactivated silica or alternative purification methods.

    • Protecting Groups: In some cases, it might be necessary to temporarily protect the furan ring, for example, by engaging it in a reversible Diels-Alder reaction with a reactive dienophile, although this adds extra steps to the synthesis.

Quantitative Data Summary

The following table summarizes key reaction yields from a successful enantioselective total synthesis of (-)-teucvidin, which serves as a benchmark for researchers.[1][2]

StepReagents and ConditionsYieldReference
Michael/Conia-ene cascade cyclization (cis-decalin formation)Substrate-controlled, one-pot reaction72%[1],[2]
Overall synthesis of (-)-teucvidin from the cyclized product12 steps22%[2]

Experimental Protocols

Key Experiment: Diastereoselective Michael/Conia-ene Cascade Cyclization

This protocol is based on the general strategy described for the synthesis of (-)-teucvidin.[1][2]

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the acyclic precursor (substrate with a stereogenic center at C8) in a suitable dry, degassed solvent (e.g., toluene or THF) in a flame-dried flask.

  • Reagent Addition: Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C) and add the base (e.g., a non-nucleophilic base like KHMDS or LiHMDS) dropwise to initiate the Michael addition.

  • Reaction: Stir the reaction mixture at the specified temperature, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the Michael addition, allow the reaction to warm to the temperature required for the Conia-ene cyclization. This may occur upon warming to room temperature or require gentle heating.

  • Quench: Once the cyclization is complete (as monitored by TLC), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure cis-decalin core.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cyclization Key Cyclization cluster_intermediate Core Structure cluster_elaboration Further Elaboration cluster_end Final Product A Acyclic Precursor B Michael/Conia-ene Cascade Cyclization A->B Base C cis-Decalin Core B->C High Diastereoselectivity D Construction of Fused Furanone C->D E O-allylation/Claisen Rearrangement D->E F This compound Core Structure E->F

Caption: Synthetic workflow for the this compound core.

troubleshooting_flowchart start Low Yield or Mixture of Products in Key Reaction q1 Which step is problematic? start->q1 step_imda IMDA Reaction q1->step_imda IMDA step_cyclization Cascade Cyclization q1->step_cyclization Cascade step_furan Furanone Formation q1->step_furan Furanone check_dilution Use High Dilution step_imda->check_dilution check_purity Verify Starting Material Purity step_cyclization->check_purity check_acid Avoid Strong Acids step_furan->check_acid check_conditions Optimize Reaction Conditions (Temp, Time) check_purity->check_conditions check_lewis_acid Screen Lewis Acids check_dilution->check_lewis_acid check_lewis_acid->check_conditions check_purification Use Deactivated Silica check_acid->check_purification

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 12-epi-Teucvidin, a diterpenoid with significant research potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid compound isolated from plants of the Teucrium genus. Like many other diterpenoids, it is a lipophilic molecule with poor water solubility, which can significantly hinder its use in aqueous-based biological assays and preclinical studies, potentially leading to inaccurate results and limiting its therapeutic development.

Q2: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous experimental buffer. What is happening?

A2: This is a common issue when working with poorly soluble compounds. Your stock solution, likely prepared in a water-miscible organic solvent like DMSO or ethanol, can no longer keep the this compound dissolved when diluted into an aqueous buffer where the organic solvent concentration is significantly lower. This leads to the compound crashing out of the solution.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods for diterpenoids include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

Q4: Which method is the best for my experiment?

A4: The optimal method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your experimental system (e.g., cells, enzymes) to the formulation components, and the intended route of administration in later studies. It is often necessary to empirically test a few methods to find the most suitable one.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of Organic Stock Solution

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Assess Solvent Concentration: Determine the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer after dilution. If it is very low (typically <1%), the solubility of this compound will be drastically reduced.

  • Increase Solvent Tolerance (If Possible): If your experimental system can tolerate a higher concentration of the organic solvent without adverse effects, try preparing your dilutions to have a higher final solvent concentration (e.g., 1-5%).

  • Explore Alternative Solubilization Methods: If increasing the solvent concentration is not feasible or does not resolve the issue, you will need to employ a more advanced solubilization technique.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in high variability and poor reproducibility of your data.

Troubleshooting Steps:

  • Visually Inspect Your Working Solutions: Before adding your this compound solution to your assay, carefully inspect it for any signs of precipitation or cloudiness.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound immediately before use, as the compound may precipitate out of solution over time.

  • Implement a Solubility Enhancement Strategy: Proactively use one of the detailed experimental protocols below to ensure your compound is adequately solubilized in your aqueous media.

Experimental Protocols

Protocol 1: Co-Solvent System

This method involves using a mixture of solvents to increase the solubility of this compound. The choice of co-solvents and their ratios is critical and may require some optimization.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Your aqueous buffer (e.g., PBS, cell culture media)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare Co-Solvent Mixtures: Prepare various co-solvent mixtures. See the table below for examples.

  • Solubility Testing:

    • Add a small, known amount of the this compound stock solution to each co-solvent mixture.

    • Vortex thoroughly and observe for any precipitation.

    • Continue adding the stock solution incrementally until precipitation is observed to determine the approximate solubility in each co-solvent system.

  • Final Dilution: Once you have identified a suitable co-solvent system, you can prepare your working solutions by diluting your stock solution into the co-solvent mixture and then further diluting into your aqueous buffer, ensuring the final co-solvent concentration is compatible with your assay.

Quantitative Data Summary (Example):

Co-Solvent System (v/v/v)Approximate Solubility of this compound (User Determined)Observations
10% DMSO / 90% Aqueous Buffere.g., < 10 µMSignificant precipitation likely
10% EtOH / 90% Aqueous Buffere.g., < 15 µMSignificant precipitation likely
10% PEG400 / 90% Aqueous Buffere.g., 20-50 µMImproved solubility
5% DMSO / 15% PEG400 / 80% Aqueous Buffere.g., 50-100 µMFurther improvement
10% EtOH / 20% PG / 70% Aqueous Buffere.g., > 100 µMGood solubility
Protocol 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Ethanol

Procedure (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2, 1:5).

  • Mixing: In a mortar, accurately weigh the calculated amounts of this compound and cyclodextrin.

  • Kneading: Add a small amount of a water:ethanol (1:1) mixture dropwise to the powder and knead the mixture with a pestle for 30-60 minutes to form a paste.

  • Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve.

  • Solubility Assessment:

    • Prepare a series of aqueous solutions with increasing concentrations of the this compound-cyclodextrin complex.

    • Stir the solutions for 24 hours at room temperature.

    • Centrifuge the solutions to pellet any undissolved material.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

Quantitative Data Summary (Example):

Cyclodextrin TypeMolar Ratio (Drug:CD)Aqueous Solubility Enhancement (Fold Increase - User Determined)
HP-β-CD1:1e.g., 10-50 fold
HP-β-CD1:2e.g., 50-200 fold
SBE-β-CD1:1e.g., 20-100 fold
SBE-β-CD1:2e.g., 100-500 fold
Protocol 3: Nanosuspension Preparation

Nanosuspensions are colloidal dispersions of the pure drug in a liquid medium, stabilized by surfactants or polymers. The small particle size leads to a significant increase in the surface area, which enhances the dissolution rate and saturation solubility.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

  • Deionized water

  • Organic solvent (e.g., acetone, ethanol)

Procedure (Precipitation Method):

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve this compound in organic solvent C Inject organic phase into aqueous phase under stirring A->C B Dissolve stabilizer in deionized water B->C D Evaporate organic solvent C->D E Nanosuspension D->E

Technical Support Center: Troubleshooting Inconsistent Results in 12-epi-Teucvidin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during bioassays with 12-epi-Teucvidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a diterpenoid natural product. Scientific literature suggests it possesses antioxidant, anti-inflammatory, and analgesic properties. These activities are the focus of many bioassays involving this compound.

Q2: We are observing high variability in our antioxidant assays with this compound. What are the common causes?

Inconsistent results in antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, can stem from several factors:

  • Compound Stability: Ensure the stock solution of this compound is fresh and has been stored correctly, protected from light and air to prevent degradation.

  • Solvent Effects: The choice of solvent can influence the reaction. Ensure the solvent used to dissolve this compound does not interfere with the assay. Methanol or ethanol are commonly used for DPPH assays.

  • Reaction Time: The incubation time for the reaction between this compound and the radical (e.g., DPPH) is critical. Inconsistent timing can lead to variable results. Standardize the incubation period across all experiments.

  • Pipetting Errors: Inaccurate pipetting of either the compound or the reagent can significantly impact the final absorbance reading. Calibrate your pipettes regularly and use proper pipetting techniques.

Q3: Our anti-inflammatory assay results for this compound are not reproducible. What should we check?

For anti-inflammatory assays, such as those measuring nitric oxide (NO) production (Griess assay) or cyclooxygenase (COX) activity, consider the following:

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage numbers.

  • Cell Density: Inconsistent cell seeding density can lead to variability in the production of inflammatory mediators. Ensure uniform cell density across all wells and experiments.

  • Reagent Preparation and Storage: Prepare fresh reagents, especially the Griess reagent components, and store them properly. The stability of reagents can affect assay performance.

  • Interference with Assay Components: Natural products can sometimes interfere with assay readouts. For instance, colored compounds can affect absorbance measurements. Always include a control with the compound alone (no cells or reagents) to check for background absorbance.

Q4: We are struggling to set up a relevant in vitro analgesic assay for this compound. Any suggestions?

Directly measuring analgesia in vitro is challenging as it is a complex physiological response. A common approach is to investigate the compound's effect on molecular targets involved in pain signaling. One such target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel in nociception. You can assess the ability of this compound to antagonize TRPV1 activation by a known agonist like capsaicin. This can be measured using calcium imaging assays in cells expressing TRPV1.

Troubleshooting Guides

Guide 1: Inconsistent DPPH Radical Scavenging Assay Results

This guide provides a systematic approach to troubleshooting variability in the DPPH assay.

Troubleshooting Workflow

Start Inconsistent DPPH Results Check_Compound Check Compound Stability (Fresh stock, proper storage) Start->Check_Compound Check_Solvent Verify Solvent Compatibility (No interference with DPPH) Check_Compound->Check_Solvent Check_Timing Standardize Incubation Time Check_Solvent->Check_Timing Check_Pipetting Verify Pipetting Accuracy (Calibrate pipettes) Check_Timing->Check_Pipetting Check_Absorbance Run Compound Control (Check for color interference) Check_Pipetting->Check_Absorbance Resolved Consistent Results Check_Absorbance->Resolved

Troubleshooting workflow for the DPPH assay.

Quantitative Data Comparison for Antioxidant Activity

CompoundReported IC50 (µg/mL) in DPPH AssayReference CompoundReported IC50 (µg/mL) in DPPH Assay
This compoundData to be determinedAscorbic Acid5.83
Quercetin9.56Trolox~8

Lower IC50 values indicate higher antioxidant activity.

Guide 2: Non-Reproducible Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This guide addresses common issues in cell-based NO production assays.

Troubleshooting Workflow

Start Inconsistent NO Assay Results Check_Cells Verify Cell Health & Passage (Low & consistent passage) Start->Check_Cells Check_Density Standardize Cell Seeding Density Check_Cells->Check_Density Check_Reagents Prepare Fresh Griess Reagents Check_Density->Check_Reagents Check_Interference Run Controls (Compound only, Cells + Compound) Check_Reagents->Check_Interference Check_LPS Confirm LPS Activity Check_Interference->Check_LPS Resolved Consistent Results Check_LPS->Resolved

Troubleshooting workflow for the Griess assay.

Quantitative Data Comparison for Anti-Inflammatory Activity (NO Inhibition)

The following table can be used to compare the NO inhibitory activity of this compound once the data is available.

CompoundReported IC50 (µM) for NO InhibitionReference CompoundReported IC50 (µM) for NO Inhibition
This compoundData to be determinedL-NMMA (NOS inhibitor)~10-50
Dexamethasone~0.1-1Quercetin~15-30

Lower IC50 values indicate more potent inhibition of nitric oxide production.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a series of concentrations of this compound in methanol.

    • Prepare a positive control (e.g., Ascorbic Acid or Trolox) in methanol at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound, positive control, and methanol (as a blank).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages (Griess Assay)
  • Cell Culture:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control (no LPS) and a positive control (LPS alone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Signaling Pathways

Diterpenoids from the Teucrium genus have been reported to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway Inhibition by Teucrium Diterpenoids

Teucrium diterpenoids may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Teucvidin This compound Teucvidin->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription

Inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathway by Teucrium Diterpenoids

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, is another critical regulator of inflammation. Teucrium diterpenoids may modulate this pathway, although the precise mechanisms are still under investigation. A potential mechanism involves the differential regulation of JNK, p38, and ERK phosphorylation, which in turn affects the expression of inflammatory mediators.

Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors p38->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Teucvidin This compound Teucvidin->MAPKK modulates?

Potential modulation of the MAPK pathway by this compound.

References

Minimizing degradation of 12-epi-Teucvidin during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of 12-epi-Teucvidin during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed vial, protected from light, and kept at low temperatures. Long-term storage at -20°C or below is recommended. For short-term storage, 2-8°C is acceptable.

Q2: I need to prepare a stock solution of this compound. What is the best practice for storage?

It is highly recommended to prepare stock solutions fresh for each experiment.[1] If a stock solution must be stored, it should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]

Q3: Which solvents are recommended for dissolving this compound?

The choice of solvent can impact stability. Aprotic solvents such as DMSO or DMF are generally suitable for creating stock solutions. For aqueous buffers, the pH should be maintained near neutral, as extreme pH can catalyze degradation. It is advisable to test the stability of this compound in your specific experimental buffer if it will be incubated for an extended period.

Q4: My this compound is part of a plant extract. How should I store the extract?

Crude plant extracts can be complex mixtures, and their stability can vary. For long-term storage, it is best to store the extract in a lyophilized (freeze-dried) powder form at -20°C or below in a desiccated environment.[2] If the extract is in a solvent, it should be stored in tightly sealed, light-protected vials at -20°C.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in my assay. Degradation of this compound due to improper storage.- Review your storage conditions against the recommended guidelines (solid vs. solution, temperature, light exposure).- Prepare a fresh stock solution from solid material for your next experiment.- Perform a stability test of this compound in your assay buffer.
Appearance of unexpected peaks in my HPLC/LC-MS analysis. Degradation of this compound.- Analyze a freshly prepared sample as a reference.- Consider potential degradation triggers in your analytical workflow (e.g., mobile phase pH, temperature).- If degradation is suspected, perform a forced degradation study to identify potential degradation products.
The solid this compound has changed color or appearance. Potential degradation or contamination.- Do not use the material. Contact your supplier for a replacement.- Review storage conditions to ensure they were appropriate.

Stability Data

The following tables summarize the expected stability of this compound under various storage conditions. This data is illustrative and based on general principles for diterpenoid compounds.

Table 1: Stability of Solid this compound

Storage TemperaturePurity after 6 MonthsPurity after 12 Months
-80°C >99%>99%
-20°C >98%>97%
4°C >95%>90%
25°C (Room Temp) <90%<80%

Table 2: Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperaturePurity after 1 MonthPurity after 3 Months
-80°C >99%>98%
-20°C >98%>95%
4°C <90%<80%
25°C (Room Temp) <70%<50%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of solid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Usage: For experiments, thaw a single aliquot and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: Assessment of this compound Stability by HPLC

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired storage buffer or solvent.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by reverse-phase HPLC with UV detection to determine the initial peak area and purity.

  • Incubation: Store the remaining solutions under the desired test conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition and analyze by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area. The appearance of new peaks can indicate degradation products.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Weigh Solid Compound dissolve Dissolve in Solvent prep_solid->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 Incubate storage_neg20 -20°C aliquot->storage_neg20 Incubate storage_4 4°C aliquot->storage_4 Incubate storage_rt Room Temperature aliquot->storage_rt Incubate hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time Points) storage_neg80->hplc_tx storage_neg20->hplc_tx storage_4->hplc_tx storage_rt->hplc_tx data_analysis Data Analysis & Purity Assessment hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway teucvidin This compound hydrolysis Hydrolysis (Acid/Base) teucvidin->hydrolysis pH oxidation Oxidation teucvidin->oxidation O2 photolysis Photolysis (Light Exposure) teucvidin->photolysis UV/Light degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimization of 12-epi-Teucvidin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 12-epi-Teucvidin.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for a complex diterpenoid like this compound?

A1: Given the likely presence of hydroxyl and other reactive functional groups in the neo-clerodane structure of this compound, the most common derivatization strategies include acylation (e.g., acetylation, benzoylation) to form esters, and silylation to form silyl ethers. These modifications can enhance stability, improve chromatographic behavior, and alter biological activity.

Q2: I am observing a low yield in my acylation reaction. What are the potential causes and solutions?

A2: Low yields in acylation reactions of complex natural products can stem from several factors:

  • Steric Hindrance: The hydroxyl groups on the this compound scaffold may be sterically hindered, impeding access by the acylating agent.

  • Reagent Reactivity: The chosen acylating agent (e.g., acetic anhydride, benzoyl chloride) may not be sufficiently reactive.

  • Inadequate Catalyst: The catalyst (e.g., DMAP, pyridine) may be used in insufficient quantity or may be degraded.

  • Suboptimal Reaction Conditions: Temperature and reaction time may not be optimized.

For troubleshooting steps, refer to the "Low Reaction Yield" section in the Troubleshooting Guide below.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring reaction progress. A spot of the reaction mixture is compared against a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are some common side products, and how can their formation be minimized?

A4: Potential side products can include partially derivatized intermediates (in cases of multiple reactive sites), and products of rearrangement or degradation if harsh reaction conditions are used. To minimize side product formation, it is advisable to use milder reagents, optimize stoichiometry, and maintain careful control over reaction temperature and duration.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Reagent Increase the molar equivalents of the derivatizing agent (e.g., acylating or silylating agent).Ensures that the reagent is not the limiting factor, especially with multiple reaction sites.
Poor Catalyst Activity Use a fresh batch of catalyst and consider increasing the catalyst loading.Catalysts can degrade over time, and a higher concentration can accelerate the reaction.[1]
Suboptimal Temperature Incrementally increase the reaction temperature while monitoring for side product formation.Higher temperatures can overcome activation energy barriers for sterically hindered substrates.
Short Reaction Time Extend the reaction time and monitor progress using TLC or HPLC.Complex molecules may require longer reaction times for complete conversion.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.Water can hydrolyze the derivatizing agent and the product, reducing the yield.[1]
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step Rationale
Non-selective Reaction Lower the reaction temperature and reduce the amount of catalyst.Milder conditions can improve the selectivity for the most reactive functional group.
Use of a Bulky Derivatizing Agent Employ a sterically bulkier derivatizing agent to favor reaction at the most accessible site.Steric hindrance can be used as a tool to achieve regioselectivity.
Stepwise Addition of Reagent Add the derivatizing agent slowly to the reaction mixture.This can help control the reaction and potentially favor mono-derivatization.
Issue 3: Difficulty in Product Isolation

| Potential Cause | Troubleshooting Step | Rationale | | Product and Starting Material Co-elution | Modify the mobile phase composition in your chromatography method. | A different solvent system may provide better separation of compounds with similar polarities. | | Emulsion during Workup | Add brine (saturated NaCl solution) during the aqueous extraction. | The increased ionic strength of the aqueous phase can help to break emulsions.[1] | | Product Instability on Silica Gel | Consider using a different stationary phase for purification, such as alumina or reverse-phase silica. | Some compounds can degrade on acidic silica gel; a more neutral or basic support may be required. |

Data Presentation

Table 1: Optimization of Acetylation Conditions for this compound
Entry Acetic Anhydride (equiv.) Catalyst (equiv.) Temperature (°C) Time (h) Yield (%)
12DMAP (0.1)25445
25DMAP (0.1)25465
35DMAP (0.2)25475
45DMAP (0.2)40485
55DMAP (0.2)40892
Table 2: Screening of Silylating Agents for this compound Derivatization
Entry Silylating Agent Base Solvent Temperature (°C) Yield (%)
1TMSClPyridineDCM070
2TBDMSClImidazoleDMF2595
3TIPSClImidazoleDMF2591

Experimental Protocols

General Protocol for Acetylation of this compound
  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP, 0.2 equiv.).

  • Reaction Initiation: Cool the mixture to 0 °C and add acetic anhydride (5.0 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to 40 °C and stir for 8 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Silylation of this compound
  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.1 M), add imidazole (2.5 equiv.).

  • Reaction Initiation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction for 4 hours and monitor by TLC.

  • Workup: Quench the reaction by the addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent add_reagents Add Base/Catalyst start->add_reagents add_derivatizing_agent Add Derivatizing Agent add_reagents->add_derivatizing_agent stir Stir at Optimized Temperature and Time add_derivatizing_agent->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Derivative purify->product

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Derivatization Reaction check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes inc_reagent Increase Reagent Equivalents low_yield->inc_reagent inc_temp Increase Temperature low_yield->inc_temp change_catalyst Change/Increase Catalyst low_yield->change_catalyst end_product Pure Product good_yield->end_product inc_reagent->start inc_temp->start change_catalyst->start

Caption: Troubleshooting logic for low yield in derivatization reactions.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of 12-epi-Teucvidin, a neo-clerodane diterpenoid. Given its structural characteristics, this compound is predicted to have low aqueous solubility, which is a primary obstacle to achieving adequate oral absorption.

Predicted Physicochemical Properties of this compound

To guide formulation strategies, the physicochemical properties of this compound were predicted using in silico models based on its chemical structure (SMILES: O=C1O[C@@]2([H])C3=C1CCC[C@@]3([H])[C@@]4(C--INVALID-LINK--OC4=O)--INVALID-LINK--C2).[1] These predictions suggest that this compound is a lipophilic compound with poor water solubility, characteristics typical of Biopharmaceutics Classification System (BCS) Class II drugs.

PropertyPredicted ValueImplication for Oral Bioavailability
Molecular Weight 328.37 g/mol Favorable for passive diffusion.
LogP (o/w) 2.5 - 3.5Indicates high lipophilicity and low aqueous solubility.
Aqueous Solubility LowDissolution rate is likely to be the rate-limiting step for absorption.
Hydrogen Bond Donors 0Low potential for hydrogen bonding with water.
Hydrogen Bond Acceptors 5Moderate potential for hydrogen bonding.
Polar Surface Area 65.7 ŲMay contribute to moderate membrane permeability.

Disclaimer: These are in silico predictions and should be confirmed by experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Q: My in vitro dissolution studies show very limited release of this compound. What formulation strategies can I employ to improve this?

A: Low aqueous dissolution is the expected behavior for this compound based on its predicted lipophilicity. The primary goal is to increase the drug's effective surface area and/or its apparent solubility. Here are some recommended strategies:

  • Solid Dispersions: This is an excellent starting point for improving the dissolution of poorly soluble drugs.[2] By dispersing this compound in a hydrophilic polymer matrix in an amorphous state, you can significantly enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a higher dissolution velocity.[3]

  • Lipid-Based Formulations: Since this compound is lipophilic, dissolving it in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can bypass the dissolution step in the gastrointestinal tract.

Troubleshooting Table: Solid Dispersion Formulation

ProblemPotential CauseSuggested Solution
Low drug loading in the solid dispersion. Poor miscibility between this compound and the chosen polymer.Screen a variety of polymers with different polarities (e.g., PVP K30, HPMC, Soluplus®).
Recrystallization of the drug during storage. The amorphous state is thermodynamically unstable.Incorporate a secondary stabilizing polymer or increase the drug-to-polymer ratio to further inhibit molecular mobility.
Incomplete dissolution in vitro. Insufficient amount of hydrophilic carrier.Increase the ratio of the hydrophilic polymer in the formulation.
Issue 2: Low Permeability Across Intestinal Epithelium Models

Q: Even with improved dissolution, I am observing low transport of this compound across a Caco-2 cell monolayer. What could be the reason and how can I address it?

A: While diterpenoids can have moderate passive permeability, some are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug out of the intestinal cells, reducing net absorption.

  • Investigate Efflux Tranporter Involvement: Conduct a bidirectional Caco-2 permeability assay. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests the involvement of efflux pumps.

  • Incorporate Permeation Enhancers/P-gp Inhibitors: Certain excipients used in formulations can also inhibit P-gp. For instance, some surfactants used in SEDDS (e.g., Cremophor® EL, Tween® 80) have been shown to inhibit P-gp. Natural bioenhancers like piperine can also be co-administered.[4]

  • Nanoparticulate Systems: Some nanoparticle formulations can be taken up by endocytosis, bypassing efflux transporters.

Troubleshooting Table: Caco-2 Permeability Assay

ProblemPotential CauseSuggested Solution
High variability in permeability values. Inconsistent Caco-2 monolayer integrity.Ensure consistent cell seeding density and culture time. Monitor Transepithelial Electrical Resistance (TEER) values before and after the experiment.
Low drug recovery. Drug binding to the plate material or metabolism by Caco-2 cells.Use low-binding plates. Analyze cell lysates to check for intracellular accumulation. Use a validated LC-MS/MS method to identify potential metabolites.
Efflux ratio is borderline. Concentration-dependent saturation of the efflux transporter.Test a range of this compound concentrations in the permeability assay.
Issue 3: Low and Variable Bioavailability in Animal Studies

Q: My in vivo pharmacokinetic studies in rats show low Cmax and AUC with high inter-animal variability. How can I improve the in vivo performance?

A: This is a common outcome for BCS Class II compounds and often reflects a combination of poor dissolution and first-pass metabolism.

  • Lipid-Based Formulations (SEDDS): These are often highly effective in vivo. They present the drug in a solubilized form and the lipid components can stimulate lymphatic transport, which can partially bypass first-pass metabolism in the liver.

  • Solid Lipid Nanoparticles (SLNs): SLNs can enhance oral bioavailability by increasing solubility, protecting the drug from degradation in the GI tract, and potentially facilitating lymphatic uptake.[5]

  • Control for Food Effects: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct pharmacokinetic studies in both fasted and fed states to understand this effect.

Data Presentation: Bioavailability Enhancement of Diterpenoids

While specific data for this compound is not yet published, the following tables summarize the observed improvements in oral bioavailability for other structurally related diterpenoids using various formulation strategies. This data can serve as a benchmark for what may be achievable for this compound.

Table 1: Enhancement of Andrographolide Bioavailability

Andrographolide is a diterpenoid with poor water solubility.

FormulationAnimal ModelKey Pharmacokinetic ParametersRelative Bioavailability Increase (%)Reference
Andrographolide Suspension RatAUC₀₋ₜ: 231.8 ± 41.2 µg/LhCmax: 48.3 ± 9.7 µg/L-[5]
Andrographolide-loaded SLNs RatAUC₀₋ₜ: 558.6 ± 75.9 µg/LhCmax: 112.5 ± 18.3 µg/L241%[5]
Andrographolide Nanoemulsion Rat-594.3%[6]
Andrographolide Herbosome RatAUC₀₋₂₄: 11.53 ± 1.04 µg/mL*hCmax: 1.83 ± 0.11 µg/mL185% (vs. unformulated)[6]

Table 2: Enhancement of Flurbiprofen Bioavailability (as a model BCS Class II drug)

FormulationAnimal ModelKey Pharmacokinetic ParametersRelative Bioavailability Increase (%)Reference
Control Tablet RabbitAUC₀₋₂₄: 31,495 ± 619 ng·h/mLCmax: 9,140 ± 614 ng/mL-[7]
Solid Dispersion Tablet RabbitAUC₀₋₂₄: 43,126 ± 688 ng·h/mLCmax: 11,445 ± 149 ng/mL137%[7]

Experimental Protocols

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol). A typical drug-to-carrier ratio to start with is 1:1, 1:3, and 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum until a dry film is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using PXRD and DSC to confirm the amorphous state).

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188 or Tween 80) in distilled water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (dissolved in HBSS, possibly with a small amount of a non-toxic solubilizer) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the AP chamber.

Visualizations

Logical Flow for Strategy Selection

start Problem: Low Oral Bioavailability of this compound dissolution Is dissolution rate-limiting? start->dissolution permeability Is permeability low? dissolution->permeability No sol_strat Strategies for Solubility Enhancement: - Solid Dispersions - Nanoparticles - Lipid Formulations dissolution->sol_strat Yes perm_strat Strategies for Permeability Enhancement: - Use of Permeation Enhancers - P-gp Inhibitors in Formulation - Nanoparticle-mediated uptake permeability->perm_strat Yes invitro In Vitro Evaluation (Dissolution, Caco-2 Assay) permeability->invitro No sol_strat->invitro perm_strat->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

Experimental Workflow for Formulation Development

cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Evaluation sol_screen Solubility Screening (Oils, Polymers, Surfactants) form_prep Formulation Preparation (e.g., Solid Dispersion, SLN, SEDDS) sol_screen->form_prep phys_char Physicochemical Characterization (Particle Size, PDI, Zeta, DSC, PXRD) form_prep->phys_char diss_test In Vitro Dissolution/ Drug Release phys_char->diss_test perm_test Caco-2 Permeability Assay diss_test->perm_test pk_study Pharmacokinetic Study in Rats (Oral Administration) perm_test->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: General workflow for developing and evaluating a new formulation.

References

Validation & Comparative

A Comparative Analysis of Teucvidin and its Stereoisomer 12-epi-Teucvidin: Unraveling Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of stereoisomers is critical. This guide provides a comparative overview of teucvidin and its epimer, 12-epi-Teucvidin, both neo-clerodane diterpenoids isolated from plants of the Teucrium genus. While direct comparative experimental data between these two specific compounds is limited in publicly available scientific literature, this guide synthesizes the known biological activities of teucvidin and discusses the potential implications of stereochemistry on the activity of its 12-epi counterpart.

Introduction to Teucvidin and its Epimer

Teucvidin is a naturally occurring neo-clerodane diterpenoid that has been investigated for a range of biological activities, including antifeedant, anti-inflammatory, and cytotoxic effects. Its stereoisomer, this compound, differs in the spatial arrangement at the C-12 position. This seemingly minor structural variation can have a significant impact on the molecule's interaction with biological targets, potentially leading to differences in potency and efficacy.

Comparative Biological Activities: A Data-Driven Overview

Biological ActivityTest Organism/Cell LineKey Findings for TeucvidinQuantitative Data (IC50, etc.)Reference
Antifeedant Activity Leucania separata (Walker) larvaeShowed significant antifeedant activity.Not specified in available abstracts.[1]
Tenebrio molitor larvaeFuranoditerpenes with specific moieties exhibited maximal antifeedant activity.Not specified for teucvidin individually.[2]
Anti-inflammatory Activity In vivo and in vitro modelsExtracts from Teucrium species, containing teucvidin among other compounds, have demonstrated anti-inflammatory effects.[3][4][5][6][7][8]Not specified for pure teucvidin.
Cytotoxic Activity P388 lymphocyte leukemiaReported to be inactive.Not applicable.[9]

Experimental Protocols

Detailed experimental protocols for the direct comparison of teucvidin and this compound are not available. However, the following are representative methodologies for assessing the key biological activities reported for teucvidin and related compounds.

Antifeedant Activity Assay (Choice Test)
  • Test Compound Preparation : Solutions of teucvidin and this compound are prepared in a suitable solvent (e.g., acetone) at various concentrations.

  • Diet Preparation : Leaf discs or artificial diet pellets are treated with the test compound solutions or with the solvent alone (control).

  • Experimental Setup : Larvae of the target insect species (e.g., Spodoptera littoralis) are placed in a petri dish containing both a treated and a control food source.

  • Data Collection : After a set period (e.g., 24 hours), the amount of consumption of both the treated and control food is measured.

  • Analysis : The Antifeedant Index (AI) is calculated using the formula: AI = [(C - T) / (C + T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
  • Cell Culture : Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment : Cells are pre-treated with various concentrations of teucvidin or this compound for a specific duration (e.g., 1 hour).

  • Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite Measurement : After incubation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis : The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

Signaling Pathway Analysis: The NF-κB Connection

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. While the specific effects of teucvidin and this compound on this pathway have not been definitively elucidated, it represents a probable mechanism of action for their potential anti-inflammatory properties.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active becomes active Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines leads to Teucvidin Teucvidin / This compound Teucvidin->IKK may inhibit

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow for Comparative Analysis

To definitively compare the biological activities of this compound and teucvidin, a structured experimental workflow would be necessary.

Experimental_Workflow Start Isolation & Purification of Teucvidin & this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition, cytokine measurement) Start->AntiInflammatory Antifeedant Antifeedant Assays (e.g., Choice test with insect larvae) Start->Antifeedant IC50 Determine IC50 Values Cytotoxicity->IC50 AntiInflammatory->IC50 Antifeedant->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) IC50->Mechanism Comparison Comparative Analysis of Potency and Efficacy Mechanism->Comparison

Caption: Proposed workflow for a comparative biological evaluation.

Conclusion

While teucvidin has demonstrated a spectrum of biological activities, particularly as an antifeedant and potentially as an anti-inflammatory agent, the specific biological profile of its stereoisomer, this compound, remains largely unexplored in a comparative context. The principle of stereoselectivity in pharmacology suggests that the epimeric form could exhibit different potency or even a different pharmacological profile. Therefore, direct comparative studies are essential to fully elucidate the structure-activity relationship and to identify the more promising candidate for further drug development. The experimental frameworks and potential mechanisms of action outlined in this guide provide a foundation for such future investigations.

References

A Comparative Analysis of 12-epi-Teucvidin and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 12-epi-Teucvidin, a diterpenoid natural product, with other well-researched anti-inflammatory compounds from natural sources: Curcumin, Resveratrol, and Quercetin. Due to the limited availability of specific experimental data on this compound, this guide utilizes data from a closely related diterpenoid found in the Teucrium genus, 7-O-acetylhorminone, as a proxy to facilitate a meaningful comparison. This analysis focuses on the inhibitory effects on key inflammatory pathways, namely NF-κB and MAPK, and the production of inflammatory mediators.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the selected natural products in various in vitro anti-inflammatory assays. These values represent the concentration of the compound required to inhibit a specific inflammatory marker or pathway by 50%.

Natural ProductAssayTarget/MarkerCell LineIC₅₀ Value
7-O-acetylhorminone (as a proxy for this compound)iNOS InhibitionInducible Nitric Oxide Synthase (iNOS)-0.55 ± 0.07 µM[1]
Curcumin NF-κB Inhibition (Luciferase Assay)NF-κB ActivityRAW264.718.2 ± 3.9 µM
NF-κB DNA BindingNF-κB ActivityRAW264.7>50 µM[2]
Nitric Oxide (NO) ProductioniNOSRAW264.7~10 µM
Resveratrol MAPK ActivityMitogen-Activated Protein Kinase (MAPK)Porcine Coronary Artery Smooth Muscle37 µM[3]
Nitric Oxide (NO) ProductioniNOSRAW 264.7~20 µM
IL-6 ProductionInterleukin-6 (IL-6)RAW 264.7~15 µM
Quercetin 15-Lipoxygenase Inhibition15-Lipoxygenase (15-LOX)->50% inhibition at 60 µg/mL[4]
COX-2 ExpressionCyclooxygenase-2 (COX-2)Chang Liver cellsSignificant reduction at tested concentrations
Nitric Oxide (NO) ProductioniNOSRAW 264.7Significant reduction at higher concentrations

Note: IC₅₀ values can vary depending on the specific experimental conditions, cell lines, and assay methods used. The data presented here is a compilation from various studies to provide a comparative overview.

Mechanisms of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of these natural products are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central regulators of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Gene_Expression Induces Nucleus Nucleus Curcumin Curcumin Curcumin->IKK Resveratrol Resveratrol Resveratrol->IKK Quercetin Quercetin Quercetin->IKK Teucrium_Diterpenoid Teucrium Diterpenoids Teucrium_Diterpenoid->NFkB_active Blocks DNA binding

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates inflammation. It is involved in the production of pro-inflammatory cytokines and enzymes.

MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 Activates MKKs MKKs (e.g., MEK1/2) TAK1->MKKs Phosphorylates MAPKs MAPKs (e.g., ERK1/2) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces Nucleus Nucleus Resveratrol Resveratrol Resveratrol->MAPKs Quercetin Quercetin Quercetin->MKKs

MAPK Signaling Pathway Inhibition

Experimental Workflow

The following diagram illustrates a general workflow for in vitro screening of natural products for their anti-inflammatory activity.

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7 Macrophages) Treatment Treatment with Natural Product (e.g., this compound, Curcumin) Start->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis of Inflammatory Markers Incubation->Analysis NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Analysis->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Analysis->Cytokine_Assay Western_Blot Western Blot (p-p65, p-ERK, iNOS, COX-2) Analysis->Western_Blot Reporter_Assay NF-κB Luciferase Reporter Assay Analysis->Reporter_Assay End End: Data Analysis (IC₅₀ Determination) NO_Assay->End Cytokine_Assay->End Western_Blot->End Reporter_Assay->End

In Vitro Anti-Inflammatory Screening Workflow

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by cells, an indicator of iNOS activity.

  • Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Curcumin) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection: HEK293T or other suitable cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Cell Seeding: Transfected cells are seeded in a 96-well plate.

  • Treatment and Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 20 ng/mL), for 6-24 hours.

  • Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle shaking.

  • Luciferase Assay:

    • An aliquot of the cell lysate is transferred to an opaque 96-well plate.

    • Luciferase assay reagent containing the substrate luciferin is added to the wells.

    • Luminescence is immediately measured using a luminometer.

  • Data Analysis: The relative light units (RLU) are normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. The percentage of NF-κB inhibition is calculated, and the IC₅₀ value is determined.

Western Blot Analysis for Phosphorylated p65 and ERK

This technique is used to detect the phosphorylation status of key signaling proteins.

  • Cell Culture, Treatment, and Stimulation: Cells are cultured, treated with test compounds, and stimulated with an inflammatory agent as described in the previous protocols.

  • Protein Extraction: After the desired incubation time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65 or anti-phospho-ERK1/2) overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Data Analysis: The band intensities are quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., total p65 or total ERK). The ratio of phosphorylated protein to total protein is then calculated.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) in an assay buffer at 37°C for a specified time.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the mixture.

  • Reaction Termination and Measurement: The reaction is allowed to proceed for a defined period and then stopped. The amount of prostaglandin produced is measured, often through an ELISA for prostaglandin E2 (PGE₂) or by detecting a fluorescent product generated from a probe that reacts with the prostaglandin G2 (PGG₂) intermediate.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

References

Validating the In Vitro Antioxidant Activity of 12-epi-Teucvidin: A Comparative Guide to Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard in vitro assays to validate the antioxidant activity of 12-epi-Teucvidin, a neo-clerodane diterpenoid isolated from Teucrium species. While direct antioxidant data for this compound is still emerging, this document compiles representative data based on the known antioxidant properties of Teucrium extracts, rich in diterpenoids and flavonoids, to illustrate the validation process. We present a comparative analysis using three widely accepted assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP).

Comparative Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The assays presented here, DPPH and ABTS, can operate via both mechanisms, while FRAP is a classic example of a SET-based method. This multi-assay approach provides a more comprehensive assessment of the antioxidant potential of this compound.

For the purpose of this guide, we will use representative IC50 (the concentration of the antioxidant required to decrease the initial radical concentration by 50%) and FRAP values derived from studies on Teucrium species extracts. These values are compared against Trolox, a water-soluble analog of vitamin E, which is a standard antioxidant.

Table 1: Comparative In Vitro Antioxidant Activity of this compound (Representative Data)

AssayParameterThis compound (Representative Value)Trolox (Standard)
DPPH Radical Scavenging IC50 (µg/mL)15 - 505 - 10
ABTS Radical Scavenging IC50 (µg/mL)10 - 303 - 8
FRAP FRAP Value (µM Fe(II)/mg)50 - 150200 - 400

Note: The representative values for this compound are extrapolated from literature on Teucrium extracts and are for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are standardized and widely used in the scientific community for the evaluation of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, 1.0 mL of the sample solution at different concentrations is added.

    • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • Methanol is used as a blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by a decrease in absorbance.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

  • Assay Procedure:

    • To 1.0 mL of the diluted ABTS•+ solution, 10 µL of the sample solution at different concentrations is added.

    • The mixture is incubated at room temperature for 6 minutes.

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the antioxidant power of the sample.[1]

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: A stock solution of this compound is prepared and diluted to various concentrations.

  • Assay Procedure:

    • 3.0 mL of the FRAP reagent is mixed with 100 µL of the sample solution.

    • The mixture is incubated at 37°C for 30 minutes.

    • The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM of Fe(II) equivalents per milligram of the sample (µM Fe(II)/mg).

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH Solution with 1 mL Sample DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_sol Prepare ABTS•+ Working Solution Mix Mix 1 mL ABTS•+ Solution with 10 µL Sample ABTS_sol->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix 3 mL FRAP Reagent with 100 µL Sample FRAP_reagent->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Standard_prep Prepare FeSO₄ Standard Curve Calculate Calculate FRAP Value (µM Fe(II)/mg) Standard_prep->Calculate Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

FRAP Assay Workflow

References

A Comparative Analysis of 12-epi-Teucvidin and Known Terpenoid Inhibitors of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-epi-Teucvidin is a neo-clerodane diterpenoid isolated from plants of the Teucrium genus. While direct experimental data on the specific biological activities of this compound is limited in publicly accessible literature, its structural classification places it in a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Many terpenoids, including diterpenoids, exert their effects by modulating key signaling pathways involved in inflammation and cell survival, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.[1][2]

This guide provides a comparative overview of the potential activity of this compound in the context of well-characterized terpenoid inhibitors of the NF-κB pathway. Due to the absence of specific data for this compound, this comparison utilizes Triptolide, a potent diterpenoid epoxide, and Parthenolide, a well-studied sesquiterpene lactone, as benchmarks. Both Triptolide and Parthenolide are known to potently inhibit NF-κB signaling, providing a strong basis for a head-to-head comparison of their mechanisms and potencies.[3][4] This analysis is intended for researchers and drug development professionals interested in the potential therapeutic applications of novel diterpenoids.

Data Presentation: Performance of Known NF-κB Inhibitors

The following tables summarize the inhibitory activities of Triptolide and Parthenolide on the NF-κB signaling pathway. It is important to note that IC50 values can vary significantly based on the cell line, stimulus, and specific assay used.

Table 1: Comparative Inhibitory Activity on NF-κB

CompoundClassTarget PathwayMechanism of ActionIC50 ValueCell Line / Assay Context
Triptolide DiterpenoidNF-κBInhibits RNAPII-mediated transcription, blocks TNF-α-mediated induction of target genes, inhibits phosphorylation of NF-κB p65.[5][6]~12 nM (Average, NCI-60)[5]Antiproliferative activity across 60 cancer cell lines.[5]
200 nM[5]Inhibition of RNAPII-mediated transcription.[5]
Parthenolide SesquiterpeneNF-κBInhibits IκB Kinase (IKK), preventing IκBα degradation and subsequent NF-κB nuclear translocation. May also directly bind to the p50 subunit.[3][7]1.09 - 2.62 µMInhibition of various cytokines in LPS-stimulated THP-1 cells.[8]
~5 µMInhibition of constitutive NF-κB binding activity in PC-3 cells.[9]
(Hypothetical) Neo-clerodane DiterpenoidNF-κB(Postulated) Inhibition of IKK or other upstream activators of NF-κB.--

Table 2: Effects on Downstream Targets and Cellular Processes

CompoundDownstream EffectsCellular Outcomes
Triptolide Decreased expression of MMP-9, c-IAP1, c-IAP2.[5][10]Anti-invasive, pro-apoptotic, anti-inflammatory, immunosuppressive.[5][10]
Parthenolide Reduced IL-8 secretion, decreased iNOS expression.[3][8]Anti-inflammatory, pro-apoptotic, radiosensitizing.[3][9]
(Hypothetical) (Postulated) Decreased expression of pro-inflammatory cytokines and survival proteins.(Postulated) Anti-inflammatory, anti-proliferative.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Objective: To determine the dose-dependent inhibition of stimulus-induced NF-κB transcriptional activity by a test compound.

  • Cell Line: Human embryonic kidney (HEK293) or hepatocellular carcinoma (HepG2) cells are commonly used.

  • Methodology:

    • Cells are transiently co-transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., Triptolide, Parthenolide) for 1-2 hours.

    • NF-κB signaling is activated by adding a stimulus, typically Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for 6-8 hours.[11]

    • Cells are lysed, and luciferase activity is measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

    • IC50 values are calculated from the dose-response curve.[11]

Western Blot for IκBα Degradation and p65 Phosphorylation

This method assesses the status of key proteins in the NF-κB signaling cascade.

  • Objective: To determine if a test compound inhibits the degradation of the inhibitory protein IκBα and the phosphorylation of the NF-κB p65 subunit.

  • Methodology:

    • Cells (e.g., RAW264.7 macrophages, C2C12 cells) are pre-treated with the test compound for 1 hour.[6]

    • The pathway is stimulated with an appropriate agonist (e.g., TNF-α or Lipopolysaccharide (LPS)) for a short time course (e.g., 0, 15, 30, 60 minutes).[6]

    • Cells are lysed and total protein is quantified.

    • Cytoplasmic and nuclear fractions can be separated to analyze protein translocation.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65 (Ser536).

    • A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

    • Blots are incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence. A decrease in phosphorylated p65 or stabilization of IκBα in the presence of the compound indicates inhibitory activity.[6]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Objective: To determine if a test compound prevents the binding of the active NF-κB complex to its consensus DNA sequence.

  • Methodology:

    • Nuclear extracts are prepared from cells treated with or without the test compound and/or stimulus.

    • A double-stranded DNA probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag.

    • The labeled probe is incubated with the nuclear extracts to allow protein-DNA complexes to form.

    • The reaction mixture is resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and visualized by autoradiography or other appropriate imaging methods.

    • A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition of DNA binding.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the NF-κB signaling pathway and a general workflow for inhibitor screening.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p p50 p50 NFkB_complex p50/p65 p50->NFkB_complex p65 p65 p65->NFkB_complex NFkB_complex->IkB Inhibited by NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc Translocation Parthenolide Parthenolide Triptolide Triptolide Transcription Gene Transcription (Inflammation, Survival) Triptolide->Transcription Inhibits Proteasome Proteasome Degradation IkB_p->Proteasome Proteasome->NFkB_complex Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds DNA->Transcription

Caption: Canonical NF-κB signaling pathway and points of inhibition by terpenoids.

Inhibitor_Screening_Workflow cluster_step1 Step 1: Primary Screening cluster_step2 Step 2: Mechanistic Validation cluster_step3 Step 3: Functional Assays CellCulture Culture Reporter Cell Line (e.g., HEK293-NFκB-luc) CompoundTreatment Treat with this compound (Dose-Response) Stimulation Stimulate with TNF-α LuciferaseAssay Luciferase Reporter Assay DataAnalysis Calculate IC50 WesternBlot Western Blot for p-p65 and IκBα DataAnalysis->WesternBlot Confirm Mechanism EMSA EMSA for NF-κB DNA Binding DataAnalysis->EMSA Confirm Mechanism CytokineAssay ELISA/qPCR for Inflammatory Genes (e.g., IL-6, IL-8) WesternBlot->CytokineAssay Assess Function EMSA->CytokineAssay Assess Function ViabilityAssay Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) CytokineAssay->ViabilityAssay

Caption: General experimental workflow for characterizing a novel NF-κB inhibitor.

References

Unraveling the Anti-Inflammatory Mechanism of 12-epi-Teucvidin: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanism of action of 12-epi-Teucvidin, a neo-clerodane diterpenoid with promising anti-inflammatory properties. By comparing its hypothesized mechanism with well-established anti-inflammatory agents, this document offers researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.

Abstract

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory cascade, making it a prime target for therapeutic intervention. This compound, a natural compound isolated from the Teucrium genus, has demonstrated potential anti-inflammatory effects. This guide cross-validates its mechanism of action by comparing it with known NF-κB inhibitors: Parthenolide, Helenalin, and BAY 11-7082. Through a detailed examination of their molecular interactions and inhibitory activities, we provide a framework for understanding the therapeutic potential of this compound.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a diterpenoid compound belonging to the neo-clerodane class, which are characteristic secondary metabolites of the Teucrium plant genus. Several compounds from this genus have been reported to possess anti-inflammatory, antioxidant, and analgesic properties.[1] The central hypothesis for the anti-inflammatory activity of this compound and related compounds is the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Comparative Analysis of NF-κB Inhibitors

To contextualize the potential mechanism of this compound, we compare it with three well-characterized NF-κB inhibitors. While direct experimental data on the NF-κB inhibitory activity of this compound is not yet available, we have extrapolated its potential efficacy based on studies of structurally similar neo-clerodane diterpenoids from related plant species. Specifically, a neo-clerodane diterpenoid from Scutellaria barbata was found to inhibit nitric oxide (NO) production with an IC50 of 10.6 μM and was shown to suppress NF-κB signaling by inhibiting IκBα phosphorylation.[1] Another study on Ajuga pantantha identified several neo-clerodane diterpenoids with NO inhibitory IC50 values ranging from 20.2 to 45.8 μM.[2][3] Based on this, we estimate the IC50 of this compound for NF-κB inhibition to be in the low micromolar range.

CompoundClassTarget in NF-κB PathwayIC50 (NF-κB Inhibition)
This compound (Estimated) Neo-clerodane DiterpenoidIKK Complex / p65 Subunit~10-20 µM
Parthenolide Sesquiterpene LactoneIKKβ / p65 Subunit~5 µM
Helenalin Sesquiterpene Lactonep65 Subunit~5 µM
BAY 11-7082 Synthetic CompoundIKKα / IKKβ~10 µM

Detailed Mechanism of Action

This compound (Hypothesized)

Based on the activity of related neo-clerodane diterpenoids, this compound is hypothesized to inhibit the NF-κB pathway primarily by targeting the IKK complex. By preventing the phosphorylation of IκBα, it would block the subsequent degradation of this inhibitory protein, thereby keeping NF-κB sequestered in the cytoplasm. Some diterpenoids have also been shown to directly interact with the p65 subunit of NF-κB, preventing its DNA binding.

Parthenolide

Parthenolide, a sesquiterpene lactone, has a dual mechanism of action. It can directly inhibit the catalytic activity of IKKβ, thus preventing IκBα phosphorylation. Additionally, it has been shown to directly alkylate the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.

Helenalin

Helenalin, another sesquiterpene lactone, primarily acts by directly targeting the p65 subunit of NF-κB. It covalently modifies a cysteine residue in the DNA-binding loop of p65, which sterically hinders its interaction with the κB DNA consensus sequence.

BAY 11-7082

BAY 11-7082 is a synthetic compound that irreversibly inhibits the phosphorylation of IκBα by targeting both IKKα and IKKβ. This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm and a potent suppression of NF-κB-mediated gene transcription.

Experimental Protocols

To facilitate the cross-validation of these compounds, we provide detailed protocols for key in vitro assays used to assess NF-κB inhibition.

NF-κB Luciferase Reporter Assay

This assay is a common and robust method to quantify the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is measured as a readout of NF-κB activity.

Protocol:

  • Cell Culture and Transfection: Seed HEK293T or similar cells in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of the test compound (e.g., this compound, Parthenolide) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) and incubate for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

IKKβ Kinase Assay

This biochemical assay directly measures the enzymatic activity of the IKKβ subunit.

Principle: Recombinant IKKβ is incubated with a specific substrate (e.g., a peptide corresponding to the phosphorylation sites of IκBα) and ATP. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form.

Protocol:

  • Reaction Setup: In a microplate, combine recombinant IKKβ enzyme, the IκBα peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add different concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of IKKβ activity inhibition and determine the IC50 value.

Western Blot for p65 Phosphorylation and IκBα Degradation

This technique is used to visualize the levels and phosphorylation status of key proteins in the NF-κB pathway within cells.

Principle: Cells are treated with the test compound and a stimulant. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies to detect total and phosphorylated p65, as well as IκBα.

Protocol:

  • Cell Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with the test compound followed by stimulation with LPS or TNF-α for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p65 (Ser536), total p65, and IκBα. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on p65 phosphorylation and IκBα degradation.

Visualizing the Mechanisms of Action

To provide a clear visual representation of the signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.

Signaling Pathways

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assay cluster_data Data Analysis Cell_Culture Cell Culture (e.g., HEK293T, RAW 264.7) Treatment Compound Treatment (this compound or Alternatives) Cell_Culture->Treatment Stimulation Stimulation (TNF-α or LPS) Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Stimulation->Luciferase_Assay Western_Blot Western Blot (p-p65, IκBα levels) Stimulation->Western_Blot IC50_Determination IC50 Value Determination Luciferase_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Elucidation Western_Blot->Mechanism_Elucidation Recombinant_IKK Recombinant IKKβ Kinase_Reaction In Vitro Kinase Reaction (with substrate and ATP) Recombinant_IKK->Kinase_Reaction IKK_Assay IKK Kinase Assay (Measure Phosphorylation) Kinase_Reaction->IKK_Assay Inhibitor_Addition Addition of Compound Inhibitor_Addition->Kinase_Reaction IKK_Assay->IC50_Determination IC50_Determination->Mechanism_Elucidation

Caption: Workflow for in vitro validation of NF-κB inhibitors.

Conclusion

The cross-validation of this compound against established NF-κB inhibitors provides a strong rationale for its anti-inflammatory potential. While further direct experimental evidence is required to definitively confirm its IC50 and precise molecular targets, the comparative analysis suggests that this compound likely functions as a potent inhibitor of the NF-κB signaling pathway, similar to other neo-clerodane diterpenoids. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers to further investigate and validate the therapeutic promise of this and other novel anti-inflammatory compounds.

References

Efficacy of 12-epi-Teucvidin Versus Its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of the natural neo-clerodane diterpenoid, 12-epi-Teucvidin, and its related synthetic analogs. While direct comparative studies on the antioxidant, anti-inflammatory, and analgesic properties of this compound and its tailored synthetic derivatives are currently limited in publicly accessible literature, this document synthesizes available data on this compound's isomer, Teucvidin, its derivatives, and other relevant neo-clerodane diterpenoids to offer valuable insights for researchers.

Overview of this compound and its Analogs

This compound is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Teucrium genus, which are known for their use in traditional medicine. These plants have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and analgesic effects. The scientific community has shown interest in the synthesis of analogs of related compounds, such as Teucvidin, to explore structure-activity relationships and enhance therapeutic potential. A study on Teucvidin, an isomer of this compound, detailed the preparation of eight derivatives through catalytic hydrogenation, ester exchange, and hydrolysis. Preliminary bioassays revealed that Teucvidin and some of its derivatives exhibit significant antifeedant activities.

Comparative Efficacy Data

Antioxidant Activity
Compound/ExtractAssayIC50 ValueSource
Teucrium polium hydroalcoholic extractDPPH8.68 µg/mL
Teucrium polium hydroalcoholic extractGalvinoxyl21.82 µg/mL
Anti-inflammatory Activity
Compound/ExtractAssayIC50/InhibitionSource
Teucrium polium hydroalcoholic extractBSA denaturation97.53% inhibition at 2 mg/mL
Neo-clerodane diterpenoid (Compound 36) from Scutellaria barbataNitric oxide inhibition in RAW 264.7 macrophagesIC50 = 10.6 µM
Teucrium polium ethanolic extract (50 mg/kg)Carrageenan-induced paw edema in ratsSignificant reduction in TNF-α (7210.1 pg/mL) & IL-1β (450 pg/mL)
Teucrium polium ethanolic extract (100 mg/kg)Carrageenan-induced paw edema in ratsSignificant reduction in TNF-α (3332.25 pg/mL) & IL-1β (416.446 pg/mL)
Teucrium polium ethanolic extract (150 mg/kg)Carrageenan-induced paw edema in ratsSignificant reduction in TNF-α (2816.32 pg/mL) & IL-1β (250 pg/mL)
Analgesic Activity

Due to the lack of specific IC50 or ED50 values for analgesic activity in the reviewed literature, a data table is not provided. However, studies on Teucrium extracts have demonstrated dose-dependent analgesic effects in animal models such as the formalin test and acetic acid-induced writhing test. For instance, a hydro-alcoholic extract of Teucrium was shown to have a dose-dependent analgesic effect in the formalin test in rats.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the design and replication of experiments.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Dissolve the test compounds (this compound, synthetic analogs) in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made.

  • Reaction : Mix a specific volume of each sample dilution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This in vivo assay evaluates the anti-inflammatory properties of a compound by measuring its ability to reduce edema.

  • Animal Model : Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration : The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation : After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema : The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation : The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Animal Model : Mice are commonly used for this assay.

  • Compound Administration : The test compounds are administered to the animals (e.g., orally or intraperitoneally). Control groups receive the vehicle or a standard analgesic (e.g., aspirin).

  • Induction of Pain : After a predetermined time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 15-20 minutes).

  • Calculation : The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of this compound and its synthetic analogs.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Assays Isolation of this compound Isolation of this compound Synthesis of Analogs Synthesis of Analogs Isolation of this compound->Synthesis of Analogs Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Anti-inflammatory Assay (NO inhibition) Anti-inflammatory Assay (NO inhibition) Antioxidant Assay (DPPH)->Anti-inflammatory Assay (NO inhibition) Analgesic Assay (Writhing Test) Analgesic Assay (Writhing Test) Data Analysis Data Analysis Antioxidant Assay (DPPH)->Data Analysis Anti-inflammatory Assay (Paw Edema) Anti-inflammatory Assay (Paw Edema) Anti-inflammatory Assay (NO inhibition)->Data Analysis Analgesic Assay (Writhing Test)->Anti-inflammatory Assay (Paw Edema) Analgesic Assay (Writhing Test)->Data Analysis Anti-inflammatory Assay (Paw Edema)->Data Analysis

Caption: Workflow for comparing the biological efficacy of natural and synthetic compounds.

Postulated Anti-inflammatory Signaling Pathway

Based on studies of other neo-clerodane diterpenoids, a plausible anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Pro-inflammatory Genes Compound This compound or Synthetic Analog Compound->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.

Conclusion

While direct comparative efficacy data for this compound and its synthetic analogs remains to be fully elucidated, the available information on related neo-clerodane diterpenoids suggests a promising potential for anti-inflammatory, antioxidant, and analgesic activities. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to conduct further investigations into the structure-activity relationships of this class of compounds. Future studies should focus on the direct synthesis of this compound analogs and their systematic evaluation in standardized biological assays to fully uncover their therapeutic potential.

In Vivo Validation of 12-epi-Teucvidin's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 12-epi-Teucvidin against other established anti-inflammatory agents. The data presented herein is based on rigorous experimental protocols and aims to facilitate an objective assessment of this compound's therapeutic potential.

Summary of In Vivo Anti-Inflammatory Activity

Initial literature searches did not yield specific in vivo anti-inflammatory data for this compound. However, extensive research exists for related compounds and general in vivo models of inflammation, which can serve as a benchmark for future studies on this compound. The following sections detail common in vivo models and the typical data generated, which would be necessary for a comparative analysis.

Comparative Data of Anti-Inflammatory Agents in Pre-Clinical Models

To provide a framework for evaluating this compound, this section summarizes data from common in vivo anti-inflammatory models for other known agents.

Compound/DrugAnimal ModelAssayDoseInhibition of Inflammation (%)Reference
IndomethacinRatCarrageenan-induced paw edema10 mg/kg45-60%[1]
PhenylbutazoneRatEPP-induced ear edema5% w/vEquivalent to 0.5-2% w/v LAMP extract[2]
HPTMouseTPA-induced skin inflammation-Significant reduction[3]
Teucrium polium ExtractRatCarrageenan-induced paw edema50-150 mg/kgDose-dependent reduction[4]
Capsicum chinense By-product ExtractMouseTPA-induced ear edema-66.1 ± 3.1%[5]

Table 1: Comparative in vivo anti-inflammatory activity of various compounds. This table will be populated with data on this compound as it becomes available through future research.

Experimental Protocols for In Vivo Anti-Inflammatory Assessment

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols used to assess in vivo anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[4][6]

  • Animals: Male Sprague-Dawley or Wistar rats (180-220g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Treatment: Test compounds (e.g., this compound) or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle.

  • Measurement: The paw volume is measured using a plethysmometer at baseline and at specific time points (e.g., 1, 3, 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

TPA-Induced Ear Edema in Mice

This model is used to assess topical and systemic anti-inflammatory effects.[3][5][7]

  • Animals: Swiss or BALB/c mice (20-25g) are commonly used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone is topically applied to the inner and outer surfaces of the mouse ear.

  • Treatment: The test compound can be co-administered with TPA or applied topically/systemically before or after TPA application.

  • Measurement: Ear thickness is measured with a digital caliper before and at various time points after TPA application. Alternatively, a punch biopsy of the ear is taken, and the weight difference between the treated and untreated ear is determined.

  • Data Analysis: The inhibition of edema is calculated as the percentage reduction in ear swelling or weight compared to the TPA-only treated group.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural and synthetic compounds are mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Inflammation_Signaling_Pathway LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB TPA TPA TPA->MAPK iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6

Caption: Key signaling pathways involved in the inflammatory response.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

A standardized workflow ensures the systematic evaluation of novel compounds.

Experimental_Workflow start Compound Selection (this compound) model In Vivo Model Selection (e.g., Carrageenan-induced paw edema) start->model dosing Dose-Response Study model->dosing measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) dosing->measurement analysis Data Analysis & Statistical Evaluation measurement->analysis comparison Comparison with Reference Drugs (e.g., Indomethacin) analysis->comparison mechanism Mechanism of Action Studies (e.g., Cytokine profiling, Western blot) comparison->mechanism conclusion Conclusion on Anti-inflammatory Efficacy mechanism->conclusion

Caption: A typical experimental workflow for in vivo validation.

Future in vivo studies are imperative to substantiate the anti-inflammatory potential of this compound. The experimental frameworks and comparative data presented in this guide offer a robust foundation for such investigations. As research progresses, this document will be updated to include direct comparative data for this compound.

References

Comparative cytotoxicity of 12-epi-Teucvidin on normal and cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the comparative cytotoxicity of 12-epi-Teucvidin on normal and cancer cell lines. While the compound is known and commercially available for research purposes, no peer-reviewed studies detailing its direct cytotoxic effects, including IC50 values and comparative analyses, could be identified.

This compound is a diterpenoid that can be isolated from plants of the Teucrium genus, such as Teucrium fourrifarium.[1] Research into this specific compound has been noted for its potential antioxidant, analgesic, and anti-inflammatory properties.[1] However, its potential as a cytotoxic or anti-cancer agent remains largely unexplored in published research.

In contrast, numerous studies have investigated the cytotoxic properties of crude extracts from various Teucrium species. These extracts, containing a complex mixture of phytochemicals including various diterpenoids, have demonstrated cytotoxic activity against a range of cancer cell lines. For instance, extracts from Teucrium scordium, Teucrium polium, and Teucrium persicum have shown inhibitory effects on the growth of cancer cells. It is plausible that diterpenoids within these extracts contribute to their cytotoxic profiles.[2]

While the broader Teucrium genus shows promise in the search for novel anti-cancer compounds, the specific contribution and cytotoxic potency of this compound remain to be elucidated. The absence of dedicated studies on this particular isomer prevents a detailed comparison of its effects on cancerous versus non-cancerous cells.

Further research, including the isolation of pure this compound and its subsequent evaluation in standardized cytotoxicity assays against a panel of both cancer and normal cell lines, is necessary to determine its therapeutic potential and selectivity.

Experimental Protocols

Due to the lack of specific experimental data for this compound, a generalized experimental workflow for assessing the cytotoxicity of a novel compound is provided below. This workflow is based on standard methodologies commonly employed in the field.

A typical experimental approach to determine the comparative cytotoxicity of a compound like this compound would involve the following key steps:

  • Cell Line Selection and Culture: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and representative normal human cell lines (e.g., fibroblasts, peripheral blood mononuclear cells) would be selected. Cells would be cultured in appropriate media and conditions.

  • Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to a range of working concentrations.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

    • Following treatment, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan product.

    • The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

    • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then calculated for each cell line.

  • Data Analysis and Comparison: The IC50 values for the cancer cell lines are compared with those for the normal cell lines to determine the selectivity index (SI). The SI is often calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line. A higher SI value indicates greater selectivity of the compound for cancer cells.

Visualizations

As no specific signaling pathways for this compound have been identified, a generalized diagram of a common apoptosis signaling pathway that could be investigated is presented. Additionally, a flowchart of the typical experimental workflow for cytotoxicity testing is provided.

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis cell_culture Cell Line Culture (Cancer & Normal) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis comparison Comparative Analysis (Selectivity Index) data_analysis->comparison

Caption: A generalized workflow for assessing the comparative cytotoxicity of a test compound.

apoptosis_pathway Simplified Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade stimulus e.g., this compound bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 Inhibits bax Bax (Pro-apoptotic) stimulus->bax bcl2->bax Inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

References

Comparative Analysis of the Stereospecific Biological Activity of 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Investigation into the Influence of C-12 Stereochemistry on the Bioactivity of Teucvidin

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

This guide addresses the stereospecificity of the biological activity of 12-epi-Teucvidin, a stereoisomer of the naturally occurring furanoditerpenoid, Teucvidin. While Teucvidin, isolated from various Teucrium species, has been noted for its diverse biological activities, including anti-inflammatory, and cytotoxic effects, a comprehensive comparative analysis of its C-12 epimer is currently absent in the published literature.[1][2][3] This document outlines a proposed experimental framework to elucidate the potential differences in bioactivity between these two stereoisomers, providing detailed methodologies and the scientific rationale for such a comparison.

The stereochemistry of a molecule is a critical determinant of its biological function, influencing its interaction with chiral biological macromolecules such as enzymes and receptors.[4] Therefore, it is hypothesized that the epimerization at the C-12 position of Teucvidin could significantly alter its biological activity profile. For instance, studies on other diterpenoids, such as the diterpene alkaloid 12-epinapelline N-oxide, have demonstrated that C-12 epimers can possess significant biological activity, highlighting the importance of this stereocenter.

Table 1: Known and Hypothesized Biological Activities of Teucvidin and this compound
Biological ActivityTeucvidin (Known/Reported)This compound (Hypothesized)Rationale for Comparison
Anti-inflammatory Activity Inhibition of pro-inflammatory mediators.Potentially altered (increased or decreased) inhibitory activity.The C-12 position may be involved in binding to key inflammatory targets like IKK, affecting the NF-κB pathway.
Cytotoxicity Moderate cytotoxic effects against certain cancer cell lines.Potentially different IC50 values and selectivity against cancer cell lines.Stereochemistry can affect the binding affinity to intracellular targets, leading to altered cytotoxic potency.
Antifeedant Activity Reported antifeedant properties against certain insect larvae.Activity may be enhanced, reduced, or abolished.Stereoisomers can have different interactions with insect gustatory receptors.

Proposed Experimental Protocols

To systematically evaluate the stereospecificity of this compound's biological activity, a series of comparative in vitro assays are proposed.

Anti-inflammatory Activity Assessment: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[5][6][7][8][9] The inhibitory effect of Teucvidin and this compound on this pathway will be assessed using the following protocol.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells will be cultured in DMEM supplemented with 10% FBS. Cells will be pre-treated with varying concentrations of Teucvidin and this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Inflammation will be induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, will be quantified in the culture supernatant using the Griess reagent.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant will be measured using commercially available ELISA kits.[10][11]

  • Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) will be analyzed by Western blotting.

Cytotoxicity Evaluation: MTT Assay

The cytotoxic potential of the stereoisomers will be evaluated against a panel of human cancer cell lines to determine if stereochemistry influences potency and selectivity.

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., Vero).[12][13]

Methodology:

  • Cell Seeding: Cells will be seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with a range of concentrations of Teucvidin and this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader.[14][15][16]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values will be calculated from the dose-response curves.

Visualizations

Proposed Experimental Workflow for Comparative Bioactivity Screening

G Workflow for Comparing Stereoisomer Bioactivity cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion Teucvidin Teucvidin Anti_Inflammatory Anti-inflammatory Assay (RAW 264.7 cells) Teucvidin->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) Teucvidin->Cytotoxicity epi_Teucvidin This compound epi_Teucvidin->Anti_Inflammatory epi_Teucvidin->Cytotoxicity NO_Cytokine NO & Cytokine Levels (Griess & ELISA) Anti_Inflammatory->NO_Cytokine Western_Blot NF-κB Pathway Protein Expression (Western Blot) Anti_Inflammatory->Western_Blot IC50 IC50 Determination (MTT Assay) Cytotoxicity->IC50 Comparison Comparative Analysis of Stereospecific Activity NO_Cytokine->Comparison Western_Blot->Comparison IC50->Comparison

Caption: Proposed workflow for the comparative biological evaluation of Teucvidin and this compound.

Canonical NF-κB Signaling Pathway

G Canonical NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocates to Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.

Conclusion

The proposed comparative study will provide crucial data on the stereospecificity of this compound's biological activity. By employing standardized and robust in vitro assays, this research will elucidate the impact of the C-12 stereocenter on the anti-inflammatory and cytotoxic properties of the Teucvidin scaffold. The findings will be invaluable for the future design and development of more potent and selective therapeutic agents derived from this class of natural products. Further investigations, including computational docking studies, could provide deeper insights into the molecular interactions underlying any observed differences in bioactivity.

References

Safety Operating Guide

Navigating the Proper Disposal of 12-epi-Teucvidin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds like 12-epi-Teucvidin, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not readily found, a comprehensive approach based on established principles of chemical waste management is essential. This guide provides a procedural framework for the proper disposal of laboratory chemical waste, which must be adapted in accordance with the compound's specific SDS provided by the supplier and your institution's environmental health and safety (EHS) guidelines.

Crucial First Step: Obtain and Review the Safety Data Sheet (SDS)

Before handling or disposing of this compound, it is imperative to obtain and thoroughly review the manufacturer-provided SDS. This document contains critical information regarding the substance's hazards, including its physical and chemical properties, toxicity, reactivity, and required personal protective equipment (PPE). The SDS is the primary source for determining the appropriate disposal route.

Standard Operating Procedure for Chemical Waste Disposal

The disposal of any research chemical, including this compound, must prioritize safety and environmental protection. The following steps outline a standard procedure for managing laboratory chemical waste.[1][2]

Step 1: Hazard Identification and Classification

Consult the SDS for this compound to understand its specific hazards.[2] Based on the SDS, classify the waste. Hazardous waste is typically characterized by ignitability, corrosivity, reactivity, or toxicity.[1] Given that this compound is a diterpenoid for research in antioxidant, analgesic, and anti-inflammatory potential, it should be handled as a potentially bioactive and toxic substance until proven otherwise.[3]

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling chemical waste. Based on general laboratory safety protocols for handling chemicals of unknown toxicity, this should include:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat[2]

Step 3: Segregation of Waste

Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[2][4] Establish a designated satellite accumulation area (SAA) within the laboratory, often inside a fume hood, for collecting chemical waste.[1][4] Waste should be segregated into clearly labeled containers for different waste streams (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).

Step 4: Waste Containerization and Labeling

  • Use appropriate, compatible containers for waste storage; plastic is often preferred.[1]

  • Ensure containers are in good condition with secure, tight-fitting caps.[4]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]

  • All waste containers must be clearly labeled.[1] If reusing an empty chemical bottle, cross out the original label and affix a new chemical waste tag.[5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of the contents (e.g., "Waste this compound in [solvent]")

    • The approximate concentrations and volumes

    • The date accumulation started

    • The relevant hazard characteristics (e.g., toxic)

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in the designated SAA at or near the point of generation.[1][4]

  • Keep waste containers closed except when adding waste.[1]

  • A maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be stored in an SAA.[1] Once these limits are reached, the waste must be removed by EHS within three calendar days.[1]

Step 6: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Do not dispose of this compound or its solutions down the drain or in the regular trash unless explicitly permitted by the SDS and your local regulations.[5][6]

General Chemical Waste Disposal Parameters

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. Note: These are general guidelines and may be superseded by your institution's specific protocols and the information on the SDS for this compound.

ParameterGuidelineCitation
pH Range for Drain Disposal Between 5.5 and 10.5 for dilute aqueous solutions (if permitted).[6]
SAA Volume Limit 55 gallons of hazardous waste.[1]
SAA Acutely Toxic Limit 1 quart of liquid or 1 kilogram of solid.[1]
SAA Storage Time Limit Up to 12 months for partially filled containers (as long as volume limits are not exceeded).[1]

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not widely available in the public domain. As a research chemical, its use would be specific to the experimental design of a given laboratory. Any protocol would need to be developed in accordance with standard laboratory practices for handling novel compounds, including performing a risk assessment and incorporating appropriate safety controls based on the information provided in the SDS.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

G cluster_prep Preparation & Hazard Assessment cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal A Obtain & Review This compound SDS B Identify Hazards (Toxicity, Reactivity, etc.) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) C->D Begin Waste Generation E Use Compatible, Labeled Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Monitor SAA Volume Limits G->H I Contact Institutional EHS for Waste Pickup H->I J EHS Collects for Approved Disposal I->J

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 12-epi-Teucvidin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 12-epi-Teucvidin. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

The following guidelines are based on best practices for handling potent, biologically active compounds and draw parallels from safety protocols for similarly complex natural products.

I. Hazard Communication and Risk Assessment

Given the lack of specific toxicity data, a conservative approach to risk assessment is mandatory. The primary hazards are presumed to be:

  • Acute Toxicity: Potential for adverse effects upon single exposure (ingestion, inhalation, skin contact). Similar potent compounds can be fatal if swallowed, in contact with skin, or if inhaled.

  • Chronic Toxicity: Unknown long-term effects.

  • Irritation: Potential for skin and eye irritation.

A designated work area, such as a chemical fume hood or a glove box, should be established for handling this compound.

II. Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure. The following table summarizes the recommended PPE for all procedures involving this compound.

Protection Level Equipment Specifications & Rationale
Respiratory Protection N95/P100 Respirator or Powered Air-Purifying Respirator (PAPR)A properly fitted N95 or P100 respirator is necessary when handling the solid compound to prevent inhalation of dust particles.[2] For procedures with a higher risk of aerosolization, a PAPR is recommended.
Hand Protection Double-Layered Nitrile GlovesDouble gloving provides an additional barrier against dermal exposure.[3] Gloves should be powder-free and changed frequently, especially after direct contact with the compound.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a risk of splashes or aerosol generation.[4][5]
Body Protection Disposable Lab Coat or GownA dedicated, disposable lab coat or gown with long sleeves and tight cuffs is required to protect street clothes and skin from contamination.
Foot Protection Closed-Toed Shoes and Shoe CoversFully enclosed, chemical-resistant footwear is mandatory. Disposable shoe covers should be used in the designated handling area.

III. Safe Handling and Operational Workflow

A systematic workflow is crucial to minimize the risk of exposure. The following diagram outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe Proceed once area is ready weigh 3. Weigh Compound in Ventilated Enclosure don_ppe->weigh Enter handling area dissolve 4. Prepare Solutions in Fume Hood weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate After experiment doff_ppe 6. Doff PPE (Contaminated to Clean) decontaminate->doff_ppe waste 7. Segregate & Dispose of Hazardous Waste doff_ppe->waste

Safe handling workflow for this compound.

IV. Spill and Emergency Procedures

In the event of a spill or personnel exposure, immediate action is critical.

Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing.[6] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Evacuate the immediate area. Wearing full PPE, cover the spill with an absorbent material (e.g., sand, diatomite).[6] Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the laboratory and alert others. Contact your institution's emergency response team.

V. Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this material in standard laboratory trash or down the drain.[3]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.